molecular formula C11H14O3 B057473 4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI) CAS No. 112429-70-6

4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI)

Cat. No.: B057473
CAS No.: 112429-70-6
M. Wt: 194.23 g/mol
InChI Key: GUFVNPANZYZMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI) is a specialized chemical intermediate of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features the 1,3-benzodioxin core, a privileged scaffold known for its presence in molecules with diverse biological activities. The specific substitution pattern, including the 5-methanol group and the 2,2-dimethyl ring, makes it a versatile building block for the construction of more complex molecular architectures. Researchers value this compound for its potential application in developing novel ligands, heterocyclic compounds, and as a key precursor in the synthesis of potential pharmacologically active agents targeting the central nervous system or acting as enzyme inhibitors. Its mechanism of action in research settings is primarily as a synthetic intermediate; its functional groups allow for further chemical modifications, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery programs. This high-purity material is intended for use in laboratory-scale reactions, method development, and as a reference standard in analytical studies.

Properties

IUPAC Name

(2,2-dimethyl-4H-1,3-benzodioxin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-5,12H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFVNPANZYZMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(C=CC=C2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Researcher's Guide to Determining the Organic Solubility Profile of 4H-1,3-Benzodioxin-5-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Physicochemical Characterization of 4H-1,3-Benzodioxin-5-methanol: A Foundation for Solubility Prediction

A molecule's structure dictates its physical and chemical properties, including its solubility.[3][4] An analysis of the inferred structure of 4H-1,3-Benzodioxin-5-methanol reveals key features that will govern its behavior in various organic solvents.

The core of the molecule consists of a benzene ring fused to a 1,3-dioxin ring. This fused ring system is largely non-polar. However, the presence of a methanol group (-CH2OH) at the 5-position introduces a significant polar functional group. The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor.[5] Furthermore, the two ether linkages within the 1,3-dioxin ring can act as hydrogen bond acceptors.

This duality of a non-polar core with polar, hydrogen-bonding capable functional groups suggests that 4H-1,3-Benzodioxin-5-methanol will exhibit nuanced solubility. The principle of "like dissolves like" provides a foundational, albeit simplistic, starting point for predicting its solubility.[6][7][8] We can anticipate that its solubility will be influenced by the solvent's ability to engage in hydrogen bonding and its overall polarity.[8][9]

Theoretical Framework: Intermolecular Forces and Solvent Selection

The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] For 4H-1,3-Benzodioxin-5-methanol, the key interactions to consider are:

  • Hydrogen Bonding: The hydroxyl group is the primary driver for solubility in protic solvents like alcohols (e.g., methanol, ethanol). These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar end of the molecule.

  • Dipole-Dipole Interactions: The ether linkages and the hydroxyl group create a molecular dipole. Polar aprotic solvents, such as acetone or ethyl acetate, will interact with the solute through these forces.

  • Van der Waals Forces (London Dispersion Forces): The non-polar benzodioxin core will interact with non-polar solvents like hexane or toluene through these weaker forces.

Based on these considerations, a well-rounded solubility study should include a diverse range of organic solvents, spanning the polarity spectrum. A suggested list of solvents for initial screening is presented in the table below.

Solvent Solvent Class Anticipated Primary Interactions
HexaneNon-polar, AliphaticVan der Waals forces
TolueneNon-polar, AromaticVan der Waals forces, potential π-π stacking
DichloromethanePolar aproticDipole-dipole interactions
Ethyl AcetatePolar aproticDipole-dipole interactions
AcetonePolar aproticDipole-dipole interactions, hydrogen bond acceptor
IsopropanolPolar proticHydrogen bonding, dipole-dipole interactions
EthanolPolar proticHydrogen bonding, dipole-dipole interactions
MethanolPolar proticHydrogen bonding, dipole-dipole interactions
Dimethyl Sulfoxide (DMSO)Polar aproticDipole-dipole interactions, strong hydrogen bond acceptor

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[10][11] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 4H-1,3-Benzodioxin-5-methanol B Add to a known volume of organic solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.45 µm syringe filter E->F G Prepare serial dilutions of the filtrate F->G H Quantify concentration using HPLC or UV-Vis Spectroscopy G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Experimental workflow for determining the solubility of 4H-1,3-Benzodioxin-5-methanol.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4H-1,3-Benzodioxin-5-methanol to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a stable concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.[12] This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification, especially for complex mixtures or when high sensitivity is required.[12]

      • Develop a suitable HPLC method with a column and mobile phase appropriate for 4H-1,3-Benzodioxin-5-methanol.

      • Prepare a series of standard solutions of the compound in the solvent of interest at known concentrations.

      • Generate a calibration curve by plotting the peak area from the chromatograms of the standard solutions against their concentrations.

      • Inject the filtered sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.

    • UV-Vis Spectroscopy: A faster, but potentially less specific, alternative if the compound has a distinct chromophore and does not suffer from interference from the solvent or impurities.[2]

      • Determine the wavelength of maximum absorbance (λmax) for 4H-1,3-Benzodioxin-5-methanol in each solvent.

      • Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

      • Measure the absorbance of the filtered and diluted sample and calculate the concentration.

  • Data Analysis and Reporting:

    • Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Interpreting the Solubility Profile

The experimentally determined solubility data will provide a quantitative measure of the affinity of 4H-1,3-Benzodioxin-5-methanol for each organic solvent. This data can be used to:

  • Select appropriate solvents for chemical reactions and purifications: For example, a solvent with high solubility would be ideal for a reaction, while a pair of solvents with high and low solubility could be used for recrystallization.

  • Guide formulation development in the pharmaceutical industry: Understanding solubility is crucial for developing liquid formulations and for predicting dissolution rates.[2]

  • Inform the design of new molecules: By understanding the structure-solubility relationship of 4H-1,3-Benzodioxin-5-methanol, researchers can make informed decisions when designing analogues with desired solubility properties.

Visualizing Molecular Interactions

G cluster_solute 4H-1,3-Benzodioxin-5-methanol cluster_solvents Organic Solvents Solute Benzodioxin Core (Non-polar) Nonpolar Non-polar (e.g., Hexane) Solute->Nonpolar Van der Waals OH_group -CH2OH Group (Polar, H-bond donor/acceptor) Protic Polar Protic (e.g., Methanol) OH_group->Protic Strong H-bonding Aprotic Polar Aprotic (e.g., Acetone) OH_group->Aprotic Dipole-dipole Ether_linkages Ether Linkages (Polar, H-bond acceptor) Ether_linkages->Protic H-bonding Ether_linkages->Aprotic Dipole-dipole

Caption: Key intermolecular interactions influencing the solubility of 4H-1,3-Benzodioxin-5-methanol.

Conclusion

While pre-existing solubility data for 4H-1,3-Benzodioxin-5-methanol is scarce, a systematic and well-executed experimental plan can readily fill this knowledge gap. By understanding the physicochemical properties of the molecule and applying a robust methodology like the shake-flask method, researchers can generate a comprehensive solubility profile. This data is not merely a set of numbers; it is a critical piece of the puzzle in the development of new chemical entities, enabling informed decisions that can save time, resources, and ultimately contribute to the success of a research program.

References

  • Rowan. Predicting Solubility. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions? [Link]

  • Teachy.ai. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]

  • Int J Pharm Chem Anal. (n.d.). Solubility: An overview. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Shake Flask method: Significance and symbolism. (2025, September 9). [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Queen's University. (2023, August 31). Solubility of Organic Compounds. [https://www.chem.queensu.ca/people/faculty/mombourquette/First-Year-Resources/files/SOLUBILITY OF ORGANIC COMPOUNDS.pdf]([Link] OF ORGANIC COMPOUNDS.pdf)

  • Rowan. (2025, July 1). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. [Link]

  • Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

  • PubMed. (2011, May 26). Methanol strengthens hydrogen bonds and weakens hydrophobic interactions in proteins--a combined molecular dynamics and NMR study. [Link]

Sources

Technical Guide: Stability and Handling of Acetonide-Protected Salicyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical stability, synthesis, and handling of 2,2-dimethyl-4H-1,3-benzodioxin , commonly referred to as the acetonide of salicyl alcohol (2-hydroxybenzyl alcohol).[1]

In drug development, this moiety serves two critical roles:

  • Prodrug Strategy: It masks the phenolic and benzylic hydroxyl groups to improve lipophilicity and membrane permeability, releasing the active parent drug upon acid-catalyzed hydrolysis in vivo.

  • Synthetic Protecting Group: It locks the 1,2-relationship of the phenol and benzylic alcohol, allowing chemical manipulation of other functional groups (e.g., Grignard additions, oxidations) without interference.

Critical Technical Takeaway: Unlike aliphatic acetonides, this derivative possesses a benzylic ether linkage .[1] This electronic feature significantly lowers the energy barrier for acid-catalyzed hydrolysis, making the compound exceptionally sensitive to acidic environments (pH < 4.0) while remaining robust under basic and nucleophilic conditions.[2][3]

Structural Mechanistics & Hydrolysis[1]

The stability profile of this molecule is dictated by the thermodynamics of the 1,3-dioxin ring and the kinetics of ring opening.

The Hydrolysis Pathway

The degradation of the acetonide is acid-catalyzed. The mechanism involves the protonation of the acetal oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion.

Key Insight: The presence of the benzene ring adjacent to the ether oxygen (C4 position) stabilizes the cationic intermediate via resonance (benzylic stabilization). This makes 2,2-dimethyl-4H-1,3-benzodioxin more labile to acid than standard carbohydrate acetonides.[1]

HydrolysisMechanism Reactant 2,2-Dimethyl-4H- 1,3-benzodioxin Protonated Protonated Intermediate Reactant->Protonated + H+ (Fast) TS Oxocarbenium Ion (Stabilized) Protonated->TS Rate Limiting (Ring Opening) Product Salicyl Alcohol + Acetone TS->Product + H2O - H+

Stability Profiling

The following data summarizes the stability zones for 2,2-dimethyl-4H-1,3-benzodioxin. These values are critical for method development and storage.

pH-Dependent Stability Matrix[1]
ConditionpH RangeStability StatusHalf-Life (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) Estimate*
Mechanistic Note
Strong Acid < 1.0Highly Labile < 5 minutesRapid protonation and cleavage. Simulates gastric environment.
Weak Acid 3.0 - 5.0Unstable Hours to DaysSlow hydrolysis.[1] Buffer species (e.g., acetate) may catalyze degradation.
Neutral 6.0 - 8.0Stable > 6 MonthsKinetic barrier is sufficient for long-term storage at RT.[1]
Basic > 9.0Very Stable YearsAcetals are inert to base (no proton source to initiate cleavage).[1]

*Note:


 values are estimates based on standard acetal kinetics at 25°C. Exact values depend on co-solvents and ionic strength.
Solvent & Reagent Compatibility
  • Compatible (Stable):

    • Bases: NaOH, KOH,

      
      , Pyridine.
      
    • Nucleophiles: Grignard reagents (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ), Lithium Aluminum Hydride (
      
      
      
      ).[2] This is the primary synthetic utility of the group.
    • Oxidants: Generally stable to mild oxidants (e.g., Swern conditions) if the aromatic ring is not electron-rich enough for electrophilic attack.[1]

  • Incompatible (Unstable):

    • Protic Acids: HCl,

      
      , TFA (Trifluoroacetic acid).
      
    • Lewis Acids:

      
      , 
      
      
      
      (will cause cleavage or rearrangement).
    • Aqueous Acidic Buffers: HPLC mobile phases with pH < 4 (e.g., 0.1% TFA water) will cause on-column degradation.[1]

Synthesis & Purification Protocol

To ensure maximum stability, the synthesis must drive the equilibrium toward the cyclic acetal by removing water. Traces of acid catalyst remaining in the final product will accelerate degradation.

Optimized Synthetic Workflow (Kinetic Control)

Reagents: Salicyl alcohol (1.0 eq), 2,2-Dimethoxypropane (DMP) (3.0 eq), p-Toluenesulfonic acid (pTSA) (0.05 eq), Toluene (Solvent).[1]

  • Setup: Flame-dry a round-bottom flask. Purge with Argon.

  • Reaction: Dissolve salicyl alcohol in anhydrous Toluene. Add DMP and catalytic pTSA.

  • Equilibrium Shift: 2,2-Dimethoxypropane reacts with water to form methanol and acetone.[1] The methanol is volatile, but using Toluene allows for azeotropic removal if reflux is required (though DMP methods often work at RT).

    • Alternative: Use a Dean-Stark trap if using Acetone directly instead of DMP.[1]

  • Quench (CRITICAL): Once TLC shows consumption of starting material, quench with Triethylamine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )  to neutralize pTSA before concentration. Failure to neutralize will lead to hydrolysis during rotary evaporation.
    
  • Workup: Wash with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel. Pre-treat silica with 1%

    
      in hexanes to neutralize acidic sites on the silica surface.
    

SynthesisWorkflow Start Salicyl Alcohol + 2,2-DMP Catalysis Add pTSA (cat.) Anhydrous Conditions Start->Catalysis Monitor Monitor TLC (Disappearance of Alcohol) Catalysis->Monitor Quench Quench with Et3N (Neutralize Acid) Monitor->Quench Complete Workup Wash: NaHCO3 / Brine Dry: Na2SO4 Quench->Workup Purify Column Chromatography (Buffered Silica) Workup->Purify

Analytical Methodology (HPLC)[1][4]

Analyzing this molecule requires specific precautions to prevent "ghost peaks" caused by degradation during the analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) or Ammonium Bicarbonate (pH 8.0).[1]

    • Warning:Do NOT use 0.1% TFA or Formic Acid. The low pH (~2.0) will hydrolyze the acetonide inside the column, appearing as a split peak or a broad smear of salicyl alcohol.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Detection: UV @ 270 nm (Phenolic absorption).[1]

  • Sample Diluent: Acetonitrile or Methanol (neutralized).[1] Avoid acidic aqueous diluents.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Chapter: Protection of Phenols and Catechols). [1]

  • Babu, B. P., et al. (2021). "Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters." RSC Advances, 11, 24570-24574.[1] (Provides context on the stability of the related dioxinone ring system).

  • Maddani, M. R., & Prabhu, K. R. (2011). "Chemo- and Regioselective Deprotection of Acetonides." Synlett, 2011(6), 821-825.[1] (Discusses oxidative deprotection mechanisms relevant to stability). [1]

  • Kocovsky, P. (1990).[1] "Carbamates, Carbonates, and Acetals." Tetrahedron Letters. (General reactivity of benzodioxin derivatives).

Sources

Reactivity profile of the primary alcohol in 4H-1,3-Benzodioxin-5-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile of (4H-1,3-Benzodioxin-5-yl)methanol , focusing on the chemo-selective transformation of the primary alcohol while preserving the acid-labile 1,3-dioxin heterocyclic core.[1]

Technical Guide for Medicinal Chemistry & Process Development [1]

Structural Analysis & Chemical Logic

To design effective experiments, one must first deconstruct the molecule into its reactive pharmacophores.[1] 4H-1,3-Benzodioxin-5-methanol is not merely a benzyl alcohol; it is a functionalized cyclic acetal .[1]

The Scaffold

The 4H-1,3-benzodioxin core consists of a benzene ring fused to a 1,3-dioxin ring.[1]

  • Positions 1 & 3 (Oxygen): These define the acetal functionality.[1]

  • Position 2 (Methylene Bridge): The "acetal carbon."[1] In unsubstituted 1,3-benzodioxins, this is a methylene group (-O-CH₂-O-).[1] This center is highly sensitive to hydrolytic cleavage under acidic conditions.[1]

  • Position 4 (Benzylic Methylene): This position is a benzylic ether.[1] It is susceptible to oxidative degradation (radical pathways) but generally stable to nucleophiles.[1]

  • Position 5 (Hydroxymethyl Substituent): The target primary alcohol.[1] It is located on the benzene ring, ortho to the C4-methylene group of the dioxin ring.[1]

The Reactivity Conflict

The central challenge in manipulating this molecule is the orthogonality between the alcohol and the acetal .[1]

  • The Target: The primary alcohol (-CH₂OH) at C5 requires activation (e.g., protonation, coordination to Lewis acids) for substitution or oxidation.[1]

  • The Liability: The 1,3-dioxin ring (O1-C2-O3) is an acetal. It is thermodynamically unstable in aqueous acid and kinetically labile to strong Lewis acids, which will trigger ring opening to form formaldehyde and a salicyl alcohol derivative.[1]

Core Directive: All synthetic pathways must maintain a pH > 4 or utilize non-aqueous, non-nucleophilic acidic conditions to preserve the heterocyclic core.[1]

Chemo-selective Transformations

The following decision matrix outlines the "Safe" vs. "Risky" zones for functionalizing the C5-alcohol.

Visualization: Reactivity & Stability Map

The diagram below illustrates the stability windows and reaction pathways.

ReactivityProfile Start 4H-1,3-Benzodioxin-5-methanol Acid Strong Aq. Acid (pH < 4, HCl, H2SO4) Start->Acid Hydrolysis Risk Base Basic/Neutral (TEA, Pyridine, K2CO3) Start->Base Preferred Path Oxidation Oxidative Conditions Start->Oxidation Selectivity Check RingOpen RING OPENING (Salicyl alcohol deriv. + HCHO) Acid->RingOpen Acetal Cleavage Halide Alkyl Halide/Mesylate (Activated) Base->Halide MsCl, SOCl2/Py Aldehyde Aldehyde (Target) Oxidation->Aldehyde DMP, Swern, MnO2 (Kinetic Control) Lactone Benzodioxinone (Over-oxidation at C4) Oxidation->Lactone KMnO4, Jones (Thermodynamic Control)

Figure 1: Stability and reactivity map for 4H-1,3-benzodioxin-5-methanol. Note the critical divergence between base-mediated functionalization (Safe) and acid-mediated hydrolysis (Unsafe).

Oxidation Strategies (Alcohol Aldehyde)

The benzylic nature of the C5-alcohol allows for mild oxidation, but the C4-benzylic ether presents a risk of over-oxidation to the ester (lactone).[1]

MethodReagent SystemSuitabilityMechanism & Risk
Manganese Dioxide (MnO₂) Activated MnO₂ in DCMExcellent Highly selective for benzylic alcohols. Neutral conditions preserve the acetal.[1]
Dess-Martin Periodinane (DMP) DMP in DCMHigh Mild, neutral.[1] Avoids over-oxidation of the C4 position.[1]
Swern Oxidation DMSO, (COCl)₂, Et₃NGood Base (Et₃N) quench prevents acid hydrolysis.[1] Must maintain low temp to avoid side reactions.
Jones Oxidation CrO₃ / H₂SO₄FORBIDDEN Strong aqueous acid will instantly hydrolyze the acetal ring.[1]
PCC/PDC Pyridinium chlorochromateModerate Acidic character of PCC can be problematic; requires buffering with NaOAc.[1]
Activation & Substitution (Alcohol Leaving Group)

Converting the hydroxyl to a leaving group (LG) facilitates nucleophilic substitution.[1]

  • Mesylation/Tosylation: Reaction with MsCl or TsCl in Pyridine or DCM/TEA is the gold standard.[1] It maintains a basic environment, ensuring ring stability.[1]

  • Halogenation (Chlorination):

    • Avoid: Conc. HCl or SOCl₂ (neat).[1] The HCl byproduct is dangerous to the ring.[1]

    • Recommended:Appel Reaction (PPh₃, CCl₄/CBr₄) or SOCl₂ with excess Pyridine (to scavenge HCl).[1]

  • Mitsunobu Reaction: (PPh₃, DIAD, Nucleophile).[1] Perfectly compatible. The reaction is neutral/mildly acidic but generally tolerated well by acetals.[1]

Experimental Protocols

Protocol A: Selective Oxidation to 4H-1,3-Benzodioxin-5-carbaldehyde

Rationale: Activated MnO₂ is chosen for its specificity toward benzylic alcohols and neutral pH profile, eliminating the risk of acetal hydrolysis.[1]

Materials:

  • Substrate: 4H-1,3-Benzodioxin-5-methanol (1.0 equiv)

  • Reagent: Activated Manganese(IV) oxide (10.0 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform[1]

Workflow:

  • Preparation: Dissolve the substrate in DCM (0.1 M concentration) in a round-bottom flask.

  • Addition: Add activated MnO₂ (5 equiv) in one portion.

  • Reaction: Stir vigorously at room temperature. The reaction is heterogeneous; surface area is key.[1]

  • Monitoring: Monitor by TLC (UV detection). If conversion is incomplete after 4 hours, add a second portion of MnO₂ (5 equiv).[1]

  • Workup: Filter the suspension through a pad of Celite to remove manganese salts. Rinse the pad with DCM.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Validation: Check ¹H NMR. The aldehyde proton should appear ~10 ppm.[1] Verify the integrity of the dioxin methylene protons (singlet at ~5.0-5.3 ppm for O-CH₂-O and singlet at ~4.8 ppm for Ar-CH₂-O).

Protocol B: Activation via Mesylation (Methanesulfonate formation)

Rationale: Uses basic conditions to neutralize acidic byproducts immediately.[1]

Materials:

  • Substrate: 4H-1,3-Benzodioxin-5-methanol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Base: Triethylamine (TEA) (2.0 equiv)[1]

  • Solvent: Anhydrous DCM[1]

Workflow:

  • Setup: Dissolve substrate and TEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Add MsCl dropwise via syringe over 10 minutes. Exothermic reaction.[1]

  • Reaction: Allow to warm to room temperature and stir for 1-2 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (maintains basic pH). Do not use water or brine initially if the pH is unknown/acidic. [1]

  • Extraction: Extract with DCM. Wash organics with NaHCO₃, then Brine.[1]

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Storage: Mesylates are reactive; use immediately in the subsequent displacement step.[1]

Mechanistic Validation & Troubleshooting

Acid Stability Test

Before scaling up any reaction involving acidic catalysts (e.g., Lewis acid catalyzed glycosylation or Friedel-Crafts), perform this validation:

  • Dissolve 10 mg of substrate in the target solvent.[1]

  • Add the catalyst/acid at reaction concentration.[1]

  • Monitor by NMR or HPLC every 15 minutes.[1]

  • Failure Mode: Disappearance of the O-CH₂-O signal (approx

    
     5.2 ppm) and appearance of formaldehyde (or gem-diol) signals indicates ring cleavage.
    
Visualization: Acid-Catalyzed Degradation Pathway

Understanding the failure mode is critical for troubleshooting.[1]

Degradation Substrate 4H-1,3-Benzodioxin-5-methanol Protonation Protonation of O1 or O3 Substrate->Protonation H+ Cleavage Ring Opening (Oxocarbenium ion) Protonation->Cleavage Slow Hydrolysis Hydrolysis (+ H2O) Cleavage->Hydrolysis Fast Products Salicyl Alcohol Deriv. + Formaldehyde Hydrolysis->Products Irreversible

Figure 2: Mechanism of acid-catalyzed hydrolysis. The acetal linkage (O-C-O) is the weak link.[1]

References

  • NIST Chemistry WebBook. 4H-1,3-Benzodioxin - Structure and Properties.[1] National Institute of Standards and Technology.[1] [Link][1]

  • PubChem. 4H-1,3-Benzodioxin Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Gu, Y. et al. (2023). Electrochemical Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones.[2] MDPI Organics.[1] (Contextual reference for benzodioxinone synthesis and stability). [Link][1][3]

  • Bozkaya, U. et al. (2021). Synthesis and characterization of benzodioxinone mono-telechelics.[1] TUBITAK Academic Journals.[1] (Details on hydroxy-benzodioxinone functionalization). [Link]

Sources

Methodological & Application

Scalable synthesis protocol for 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scalable Synthesis Protocol for 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable, and robust protocol for the synthesis of 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI), a valuable synthetic intermediate. The structure and content of this guide are designed to offer both a practical step-by-step methodology and a deeper understanding of the chemical principles at play, ensuring both scientific integrity and successful replication.

Introduction and Significance

4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI), with the Chemical Abstracts Service (CAS) registry number that can be found for related structures, is an important building block in the synthesis of complex organic molecules. Notably, it serves as a key precursor in the total synthesis of natural products, such as the phytotoxin o-formyl-m-hydroxycinnamic acid, which is isolated from the rice blast fungus Magnaporthe grisea[1]. The benzodioxin moiety acts as a protective group for a catechol and a benzylic alcohol, allowing for selective transformations on other parts of a molecule. The ability to produce this intermediate on a large scale is therefore crucial for drug discovery and agrochemical research programs targeting pathways involving such natural products[2].

This protocol details a two-step synthesis commencing from the readily available and cost-effective starting material, 3,4-dihydroxybenzaldehyde. The synthesis involves the selective reduction of the aldehyde followed by an acid-catalyzed cyclization with an acetone equivalent to form the desired 2,2-dimethyl-4H-1,3-benzodioxin ring system.

Reaction Scheme

Reaction_Scheme start 3,4-Dihydroxybenzaldehyde reagent1 Step 1:NaBH4, Methanol0 °C to rt intermediate 3,4-Dihydroxybenzyl alcohol reagent2 Step 2:2,2-Dimethoxypropane,p-TsOH (cat.), TolueneReflux reagent1->intermediate product 4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl- reagent2->product

Caption: Overall synthetic scheme for the preparation of the target compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-Dihydroxybenzaldehyde≥98%Commercially available
Sodium borohydride (NaBH₄)≥98%Commercially availableHandle with care, moisture-sensitive
Methanol (MeOH)AnhydrousCommercially available
2,2-Dimethoxypropane≥98%Commercially available
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Commercially available
TolueneAnhydrousCommercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Saturated aqueous sodium chloride (Brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography
Step 1: Synthesis of 3,4-Dihydroxybenzyl alcohol

This step involves the selective reduction of the aldehyde functionality of 3,4-dihydroxybenzaldehyde to the corresponding primary alcohol using sodium borohydride.

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer, add 3,4-dihydroxybenzaldehyde (27.6 g, 200 mmol).

  • Add methanol (400 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (3.78 g, 100 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (200 mL) and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Expected Yield: ~95% Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-

This is the key cyclization step to form the benzodioxin ring system. The reaction of the diol with 2,2-dimethoxypropane is catalyzed by a Brønsted acid, p-toluenesulfonic acid[3].

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 3,4-dihydroxybenzyl alcohol (28.0 g, 200 mmol) from the previous step.

  • Add toluene (500 mL) and 2,2-dimethoxypropane (49.2 mL, 400 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (1.90 g, 10 mmol).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (100 mL) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Expected Yield: 75-85% Appearance: Colorless to pale yellow oil or low-melting solid.

Data Presentation

ParameterStep 1Step 2Overall
Starting Material3,4-Dihydroxybenzaldehyde (27.6 g)3,4-Dihydroxybenzyl alcohol (28.0 g)
Product3,4-Dihydroxybenzyl alcohol4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-
Molar Mass ( g/mol )138.12140.14194.23
Moles (mmol)200200~160 (based on 80% yield)
Theoretical Yield (g)28.038.8
Actual Yield (g)~26.6 (at 95%)~31.0 (at 80%)~25 (from starting aldehyde)
Yield (%)~95%~80%~68%

Workflow Visualization

Synthesis_Workflow start Start: 3,4-Dihydroxybenzaldehyde in Methanol reduction Reduction with NaBH₄ at 0°C start->reduction workup1 Acidic Workup & Extraction reduction->workup1 intermediate Intermediate: 3,4-Dihydroxybenzyl alcohol workup1->intermediate cyclization Cyclization with 2,2-Dimethoxypropane & p-TsOH in Toluene (Reflux) intermediate->cyclization workup2 Basic Workup & Extraction cyclization->workup2 purification Purification by Flash Chromatography workup2->purification product Final Product: 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl- purification->product

Caption: Scalable synthesis workflow from starting material to final product.

Safety and Handling

  • General: All manipulations should be carried out in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

  • Sodium borohydride (NaBH₄): A flammable solid that reacts with water to produce flammable hydrogen gas. It is also corrosive. Avoid contact with skin and eyes. Handle in a dry environment.

  • 2,2-Dimethoxypropane: A flammable liquid and vapor. It is an eye irritant. Keep away from heat, sparks, and open flames.

  • p-Toluenesulfonic acid (p-TsOH): A corrosive solid that can cause severe skin burns and eye damage. Avoid inhalation of dust.

  • Solvents: Methanol, toluene, and ethyl acetate are flammable liquids. Avoid inhalation of vapors and contact with skin.

References

  • Kiyota, H. (2020). Synthetic studies of biologically active natural products contributing to pesticide development. Journal of Pesticide Science.
  • ResearchGate. (n.d.). 5-(2,2-Dimethyl-4H-1,3-benzodioxin)methanol (7) as the key synthetic intermediate for the synthesis of the phytotoxins. Retrieved from [Link]

  • Sholikhah, E. N., et al. (2015).
  • Willis, A. J. B., et al. (2018). Scalable total synthesis and comprehensive structure–activity relationship studies of the phytotoxin coronatine.
  • PubChem. (n.d.). (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one. Retrieved from [Link]

  • Beilstein Journals. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • IOSR Journal. (2012, November 15). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Retrieved from [Link]

Sources

Using 4H-1,3-Benzodioxin-5-methanol as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 4H-1,3-Benzodioxin-5-methanol as a Privileged Scaffold for Divergent Library Synthesis

Abstract

This guide details the utility of 4H-1,3-benzodioxin-5-methanol as a high-value scaffold in medicinal chemistry. Unlike the ubiquitous 1,4-benzodioxane or 1,3-benzodioxole motifs, the 1,3-benzodioxin core functions as a stable yet chemically versatile cyclic acetal. This scaffold offers a unique geometric vector for substituent presentation and serves as a "masked" equivalent of substituted salicyl alcohols. This note provides validated protocols for its synthesis from 2,6-bis(hydroxymethyl)phenol, strategies for orthogonal functionalization, and its application in designing G-Protein Coupled Receptor (GPCR) ligands.

Introduction: The Scaffold Advantage

The 4H-1,3-benzodioxin ring system represents a specific subclass of oxygen heterocycles.[1] While often overshadowed by its isomers, it possesses distinct physicochemical properties that make it attractive for drug discovery:

  • Acetal Stability: The 1,3-dioxin ring is a cyclic acetal. It is generally stable under basic and neutral conditions but can be selectively cleaved under specific acidic conditions, allowing it to function both as a permanent pharmacophore and a protecting group strategy.

  • Vector Geometry: The 5-hydroxymethyl group (positioned peri to the heterocyclic ring fusion) provides a handle that projects substituents into a specific region of the binding pocket, distinct from the vectors offered by 1,4-benzodioxane derivatives.

  • Lipophilicity Modulation: The dioxin ring masks the polarity of the phenolic hydroxyl and one benzylic alcohol, improving membrane permeability (LogP) compared to the open-chain precursor.

Key Application Area: This scaffold is particularly relevant in the design of antagonists for monoaminergic receptors (e.g.,


-adrenergic, serotonergic) where the benzodioxin core mimics the catechol or indole moiety of the endogenous ligand.

Strategic Synthesis & Workflow

The synthesis hinges on the desymmetrization of 2,6-bis(hydroxymethyl)phenol . The challenge lies in cyclizing only one of the hydroxymethyl groups to form the dioxin ring while leaving the other available for derivatization.

Visualizing the Synthetic Logic

SynthesisWorkflow Phenol Phenol (Starting Material) BisPhenol 2,6-bis(hydroxymethyl)phenol (Intermediate A) Phenol->BisPhenol Formaldehyde (xs) NaOH, 40°C Scaffold 4H-1,3-Benzodioxin-5-methanol (Target Scaffold) BisPhenol->Scaffold Formaldehyde eq. p-TsOH (cat), PhMe Aldehyde Benzodioxin-5-carbaldehyde (Divergent Point) Scaffold->Aldehyde MnO2 or IBX Oxidation Library Amine/Ether Library (Final Ligands) Scaffold->Library Halogenation (SOCl2) Then Nucleophilic Sub. Aldehyde->Library Reductive Amination (R-NH2, NaBH(OAc)3)

Figure 1: Synthetic workflow transforming phenol into the 4H-1,3-benzodioxin scaffold and subsequent library generation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 4H-1,3-Benzodioxin-5-methanol Precursor: 2,6-bis(hydroxymethyl)phenol (commercially available or synthesized via hydroxymethylation of phenol).

Mechanism: Acid-catalyzed acetalization. The phenolic oxygen and one benzylic hydroxyl group react with a formaldehyde equivalent (paraformaldehyde or 1,3,5-trioxane) to close the six-membered ring.

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 2,6-bis(hydroxymethyl)phenol (10.0 mmol, 1.68 g) in Toluene (100 mL).

  • Reagent Addition: Add Paraformaldehyde (12.0 mmol, 360 mg) and a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 95 mg).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction relies on the azeotropic removal of water.

    • Critical Checkpoint: Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 3–5 hours).

    • TLC Monitoring: Use Ethyl Acetate:Hexane (1:1). The product will be less polar (higher Rf) than the starting triol.

  • Work-up: Cool the solution to room temperature. Wash with saturated aqueous NaHCO3 (2 x 30 mL) to neutralize the acid catalyst. Wash with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

  • Purification: The crude residue is often a viscous oil or low-melting solid. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the title compound as a white solid.

Yield Expectation: 65–75%. Characterization: 1H NMR (CDCl3) should show the characteristic methylene singlet of the dioxin ring (~5.2 ppm, 2H) and the benzylic methylene (~4.6 ppm, 2H).

Protocol B: Library Generation via Reductive Amination

Objective: To utilize the 5-hydroxymethyl handle to create a library of amine-based GPCR ligands.

Step 1: Oxidation to Aldehyde

  • Dissolve 4H-1,3-Benzodioxin-5-methanol (1.0 eq) in Dichloromethane (DCM) .

  • Add Manganese Dioxide (MnO2) (10 eq, activated). Note: MnO2 is preferred over PCC/Swern to avoid over-oxidation or ring cleavage.

  • Stir at room temperature for 12–24 hours. Filter through a Celite pad. Concentrate to obtain 4H-1,3-benzodioxin-5-carbaldehyde .

Step 2: Reductive Amination (Parallel Synthesis Compatible)

  • Aliquot: Dispense the aldehyde (0.1 mmol) into reaction vials.

  • Amine Addition: Add the diversity element (primary or secondary amine, 0.12 mmol) in 1,2-Dichloroethane (DCE) .

  • Catalysis: Add Acetic Acid (1 drop) and stir for 30 minutes to form the imine/iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir at room temperature overnight.

  • Quench: Add saturated NaHCO3. Extract with DCM.

  • Purification: Semi-preparative HPLC or SCX (Strong Cation Exchange) cartridges for rapid library cleanup.

Structural Biology & SAR Insights

When docking 4H-1,3-benzodioxin derivatives into GPCR targets (e.g., Dopamine D2 or 5-HT receptors), the scaffold acts as a rigid spacer.

  • The "Oxygen Clamp": The oxygens at positions 1 and 3 can accept hydrogen bonds from serine or threonine residues in the receptor transmembrane domains (e.g., Ser5.42 in aminergic receptors).

  • The 5-Position Vector: Unlike the 1,4-benzodioxane (where substituents are usually at position 2 or 6), the 5-position of the 1,3-benzodioxin projects the side chain into the "orthosteric" binding pocket, often mimicking the ethylamine chain of serotonin.

Comparative Data: Scaffold Physicochemical Profiles

Property4H-1,3-Benzodioxin1,4-Benzodioxane1,3-Benzodioxole
Ring Size 6-membered (Acetal)6-membered (Ether)5-membered (Acetal)
Flexibility Rigid (Chair/Half-chair)Flexible (Twist-boat)Rigid (Planar)
Acid Stability Low (Labile)High (Stable)Moderate
Metabolic Liability Hydrolysis to aldehydeHydroxylationRing opening (catechol formation)

Troubleshooting & Causality

  • Issue: Low yield during cyclization (Protocol A).

    • Cause: Polymerization of formaldehyde or competitive reaction with the second hydroxymethyl group.

    • Solution: Use a slight excess of paraformaldehyde but strictly control the concentration (dilution favors intramolecular cyclization over intermolecular polymerization). Ensure efficient water removal.

  • Issue: Ring opening during library synthesis.

    • Cause: Exposure to strong Lewis acids or aqueous acids.

    • Solution: Maintain basic or neutral conditions during workups. Avoid HCl in methanol; use mild acids like acetic acid for reductive aminations.

References

  • Synthesis of Salicyl Alcohol Derivatives: BenchChem Technical Guide. "An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol."[2][3] (Detailed protocol on precursor synthesis).

  • Benzodioxin as Synthetic Intermediate: ResearchGate.[4] "5-(2,2-Dimethyl-4H-1,3-benzodioxin)methanol as the key synthetic intermediate for the synthesis of phytotoxins."[5] (Validates the cyclization strategy and stability).

  • Reactivity of Phenolic-Formaldehyde Systems: USDA Forest Products Laboratory. "Reaction of Formaldehyde with Phenols: A Computational Chemistry Study."[6] (Mechanistic insight into the hydroxymethylation kinetics).

  • Medicinal Chemistry of Benzodioxan/Benzodioxole Scaffolds (Comparative): Universita degli Studi di Milano. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry." (Context for bioactivity of fused oxygen heterocycles).

Sources

Reagents for the preparation of 2,2-dimethyl-4H-1,3-benzodioxin-5-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective Acetalization Strategies for the Synthesis of 2,2-dimethyl-4H-1,3-benzodioxin-5-methanol

Executive Summary

The compound 2,2-dimethyl-4H-1,3-benzodioxin-5-methanol serves as a critical protected scaffold in the synthesis of complex salicylaldehyde-type phytotoxins (e.g., o-formyl-m-hydroxycinnamic acid) and pharmacophores requiring regioselective functionalization of the phenol ring.

This application note details the reagents and protocols required to synthesize this core via the thermodynamic acetalization of 2,3-bis(hydroxymethyl)phenol . Unlike standard phenolic protections, this protocol addresses the challenge of differentiating between multiple nucleophilic sites (phenolic vs. benzylic hydroxyls) to exclusively form the six-membered 1,3-dioxin ring without polymerizing the substrate.

Retrosynthetic Analysis & Precursor Selection

To achieve the specific 5-methanol regiochemistry, the choice of starting material is non-negotiable. The 1,3-benzodioxin core is formed by bridging a phenolic hydroxyl and an ortho-benzylic hydroxyl.

  • Target: 5-substituted-4H-1,3-benzodioxin.[1][2][3]

  • Required Precursor: 2,3-bis(hydroxymethyl)phenol (3-hydroxymethylsalicyl alcohol).

    • Note: The more common isomer, 2,6-bis(hydroxymethyl)phenol, yields the 8-methanol derivative due to symmetry.

  • Transformation: Acetonide formation (Isopropylidene protection).

Reaction Logic Diagram

ReactionLogic Precursor 2,3-bis(hydroxymethyl)phenol (Substrate) Intermediate Oxocarbenium Ion (Transition State) Precursor->Intermediate Activation Reagent 2,2-Dimethoxypropane (DMP) (Dehydrating Acetalization Agent) Reagent->Intermediate Acetone Source Catalyst p-TsOH (cat.) (Proton Source) Catalyst->Intermediate Product 2,2-dimethyl-4H-1,3-benzodioxin-5-methanol (Target) Intermediate->Product Cyclization (Thermodynamic) Byproduct Methanol (Scavenged) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the acetalization of salicyl alcohol derivatives.

Critical Reagents & Selection Criteria

The synthesis relies on "Exchange Acetalization" rather than direct reaction with acetone, as this drives the equilibrium forward by scavenging water chemically.

ReagentRoleSelection RationaleGrade/Purity
2,3-Bis(hydroxymethyl)phenol SubstrateDefines the 5-position regiochemistry.>97% (HPLC)
2,2-Dimethoxypropane (DMP) ReagentActs as both the acetone source and a water scavenger (hydrolyzes to acetone + MeOH), driving the reaction to completion.Reagent Grade (>98%)
p-Toluenesulfonic Acid (p-TsOH) CatalystA soluble organic acid strong enough to protonate the DMP but mild enough to prevent degradation of the benzylic ether.Monohydrate, ACS Reagent
Acetone SolventSolubilizes the polar triol substrate; maintains high concentration of the isopropylidene source.Anhydrous (<0.5% H2O)
Triethylamine (TEA) QuencherEssential to neutralize the acid catalyst before concentration to prevent hydrolysis of the kinetic acetal.>99%

Detailed Experimental Protocol

Method A: Direct Acetalization (Primary Route)

This method is preferred for its operational simplicity and high yield (>85%).

Safety Precaution: DMP is flammable and volatile. p-TsOH is corrosive. Perform all steps in a fume hood.

Step-by-Step Procedure:

  • Preparation:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Dissolution:

    • Charge the flask with 2,3-bis(hydroxymethyl)phenol (1.54 g, 10.0 mmol).

    • Add Acetone (anhydrous, 30 mL) and 2,2-Dimethoxypropane (DMP) (6.0 mL, ~50 mmol, 5 equiv).

    • Note: A large excess of DMP is used to ensure water removal.

  • Catalysis:

    • Add p-TsOH·H2O (95 mg, 0.5 mmol, 5 mol%) in one portion.

    • Seal the flask and stir at 20–25°C (Room Temperature) .

    • Monitoring: Monitor via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting triol is very polar (low Rf); the product is less polar (higher Rf). Reaction is typically complete in 1–2 hours .

  • Quenching (Critical Step):

    • Once TLC indicates consumption of starting material, add Triethylamine (0.5 mL) dropwise.

    • Stir for 10 minutes. The solution should be neutral to slightly basic (pH 7–8 on wet pH paper).

    • Why: Failure to neutralize prior to evaporation will cause the p-TsOH to concentrate, hydrolyzing the acetal back to the starting material or forming polymers.

  • Workup & Purification:

    • Concentrate the mixture under reduced pressure (Rotary Evaporator, bath temp < 35°C) to remove acetone and excess DMP.

    • Redissolve the oily residue in Dichloromethane (DCM) (50 mL).

    • Wash with Water (2 x 20 mL) to remove methanol and salts.

    • Wash with Brine (20 mL).

    • Dry the organic phase over anhydrous Sodium Sulfate (

      
      ) .
      
    • Filter and concentrate to yield the crude oil.

    • Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 4:1 to 2:1) yields the pure 2,2-dimethyl-4H-1,3-benzodioxin-5-methanol as a colorless oil or low-melting solid.

Method B: Reduction Route (Alternative)

If the 2,3-bis(hydroxymethyl)phenol precursor is unavailable, this compound can be prepared by reducing the corresponding ester.

  • Precursor: Methyl 2,2-dimethyl-4H-1,3-benzodioxin-5-carboxylate.

  • Reagent: Lithium Aluminum Hydride (

    
    ) in THF (0°C).
    
  • Protocol Summary: Standard hydride reduction of the ester group at position 5 yields the 5-methanol derivative. This route is often used when the ring system is built from salicylic acid derivatives.

Process Workflow & Troubleshooting

Purification Decision Tree

WorkupFlow Start Reaction Complete (TLC) Quench Add Triethylamine (Neutralize p-TsOH) Start->Quench Evap Rotary Evaporation (Remove Acetone/DMP) Quench->Evap Residue Oily Residue Evap->Residue Dissolve Dissolve in DCM Residue->Dissolve Wash Wash: H2O then Brine Dissolve->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry Check Check Purity (NMR) Dry->Check Pure Yield >90% Use in Next Step Check->Pure Clean Impure Flash Chromatography (Hex/EtOAc) Check->Impure Byproducts

Figure 2: Operational workflow for the isolation of the benzodioxin derivative.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Acid not neutralized before evaporation.Ensure TEA is added until pH > 7 before removing solvent.
Polymerization Reaction time too long or temperature too high.Maintain RT; monitor TLC closely. Stop immediately upon SM consumption.
Incomplete Reaction Water present in solvent/substrate.[4][5]Use fresh DMP (water scavenger) and anhydrous acetone. Increase DMP equivalents.
Wrong Isomer (8-methanol) Incorrect starting material used.Verify precursor is 2,3 -bis(hydroxymethyl)phenol, not the common 2,6 -isomer.

References

  • Synthetic Application of Benzodioxins

    • Title: 5-(2,2-Dimethyl-4H-1,3-benzodioxin)methanol: The synthetic precursor to o-formyl-m-hydroxycinnamic acid.[3]

    • Source: ResearchGate / N
    • URL:

  • Reagent Protocol (DMP/p-TsOH)

    • Title: Synthesis of 2,2-Dimethyl-5-hydroxymethyl-1,3-dioxan (Analogous acetonide form
    • Source: PrepChem.
    • URL:

  • Workup Considerations

    • Title: Workup after reaction with 2,2-dimethoxypropane (Community Discussion on Hydrolysis Prevention).
    • Source: Reddit / Tetrahedron Cit
    • URL:

  • Precursor Characterization

    • Title: Hydrogen-bonded assemblages in 2,6-bis(hydroxymethyl)-4-R-phenol (Structural analysis of the isomeric precursor).
    • Source: PubMed / Acta Crystallographica.
    • URL:

Sources

Application Note: Functionalization of 5-Hydroxymethyl-2,2-dimethyl-4H-1,3-benzodioxin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with the 2,2-dimethyl-4H-1,3-benzodioxin scaffold.[1][2] It addresses the specific challenges of functionalizing the 5-hydroxymethyl group while preserving the acid-labile acetonide core.[1][2]

Executive Summary & Structural Analysis

The 2,2-dimethyl-4H-1,3-benzodioxin core serves as a robust "masked" form of salicyl alcohol, widely used in the synthesis of phytotoxins (e.g., pyriculol analogues) and kinase inhibitors.[1][2] The 5-hydroxymethyl variant presents a unique synthetic handle located at the peri-position relative to the dioxin ring's methylene group.[1][2]

The "Acetonide Trap"

The critical failure mode in handling this molecule is the inadvertent cleavage of the 1,3-dioxin ring. This ring is essentially a cyclic acetal (acetonide) formed between a phenol and a benzylic alcohol.[2]

  • Stability Profile: Stable to bases, nucleophiles, and reducing agents.

  • Vulnerability: Highly sensitive to aqueous acids (HCl, H₂SO₄) and strong Lewis acids (AlCl₃, BF₃[1]·OEt₂), which trigger hydrolysis back to the parent triol (3-hydroxymethylsalicyl alcohol).[2]

Strategic Directive: All functionalization protocols must operate under neutral or basic conditions . Avoid aqueous acidic workups.[2]

Structural Numbering Verification

To ensure precision, the numbering used in this guide follows IUPAC standards for 4H-1,3-benzodioxin:

  • O1: Phenolic oxygen.[1][2]

  • C2: Acetal carbon (dimethyl substituted).[1][2]

  • O3: Benzylic oxygen.[1][2]

  • C4: Methylene group of the dioxin ring.[1][2]

  • C5: Aromatic carbon adjacent to the ring fusion (derived from position 3 of the parent phenol).[1][2]

Strategic Reaction Pathways (Graphviz Visualization)

The following diagram outlines the "Safe Zone" reaction pathways that preserve the acetonide core while functionalizing the 5-hydroxymethyl group.

G Figure 1: Divergent functionalization pathways for 5-hydroxymethyl-2,2-dimethyl-4H-1,3-benzodioxin maintaining acetonide integrity. Start 5-Hydroxymethyl Precursor Aldehyde 5-Formyl Derivative (Aldehyde) Start->Aldehyde Oxidation (MnO2 or Swern) Bromide 5-Bromomethyl (Alkyl Halide) Start->Bromide Appel Reaction (CBr4, PPh3) Ether 5-Alkoxymethyl (Ether) Start->Ether Williamson (NaH, R-X) Amine 5-Aminomethyl (Amine) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Bromide->Amine Nucleophilic Subst. (R-NH2, K2CO3)

[1][2]

Detailed Experimental Protocols

Protocol A: Mild Oxidation to 5-Formyl Derivative

Target: Conversion of alcohol to aldehyde for subsequent Wittig or amination reactions.[1][2]

Rationale: Traditional Jones oxidation (CrO₃/H₂SO₄) will destroy the acetonide.[1][2] We utilize Manganese Dioxide (MnO₂) for its high chemoselectivity toward benzylic alcohols and neutral operating pH.[1][2]

Materials:

  • Substrate: 5-hydroxymethyl-2,2-dimethyl-4H-1,3-benzodioxin (1.0 eq)[1][2]

  • Reagent: Activated MnO₂ (10.0 eq) – Note: Large excess is standard for heterogeneous MnO₂.[1][2]

  • Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DCM (0.1 M concentration) in a round-bottom flask.

  • Addition: Add activated MnO₂ (10 eq) in a single portion.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 12–24 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes). The aldehyde typically runs higher (less polar) than the alcohol.[2]

  • Workup: Filter the black suspension through a pad of Celite.[2] Rinse the pad thoroughly with DCM.[2]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The crude aldehyde is often pure enough (>95%) for the next step.[2] If necessary, purify via flash chromatography (Silica, neutralized with 1% Et₃N).[2]

Yield Expectation: 85–95%

Protocol B: Conversion to 5-Bromomethyl (Appel Reaction)

Target: Activation of the alcohol for nucleophilic substitution.[1][2]

Rationale: The use of HBr or PBr₃ alone generates acidic byproducts that jeopardize the acetonide.[2] The Appel Reaction (CBr₄/PPh₃) is the gold standard here as it proceeds under neutral conditions.[1][2]

Materials:

  • Substrate (1.0 eq)[1][2][3]

  • Carbon Tetrabromide (CBr₄) (1.2 eq)[1][2]

  • Triphenylphosphine (PPh₃) (1.2 eq)[1][2]

  • Solvent: DCM (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Setup: Dissolve substrate and CBr₄ in anhydrous DCM (0.2 M) under Nitrogen atmosphere. Cool to 0°C.[2]

  • Addition: Add PPh₃ slowly (portion-wise or dropwise as a solution) over 15 minutes. The solution may turn slightly yellow.[2]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Add Hexanes (equal volume to DCM) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.[2]

  • Purification: Concentrate the filtrate. Purify immediately via rapid silica gel chromatography (Hexanes/EtOAc 9:1).

    • Caution: Benzylic bromides are reactive.[1][2][4] Store at -20°C.

Yield Expectation: 80–90%

Protocol C: Reductive Amination (Via Aldehyde)

Target: Installation of amine functionality.

Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for reductive amination under mildly acidic conditions (AcOH) that are generally tolerated by the acetonide, unlike strong mineral acids.[1][2]

Materials:

  • Aldehyde (from Protocol A) (1.0 eq)[1][2][3]

  • Amine (R-NH₂) (1.1 eq)[1][2]

  • NaBH(OAc)₃ (1.5 eq)[1][2]

  • Acetic Acid (1.0 eq)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[2]

Step-by-Step Procedure:

  • Imine Formation: Mix aldehyde and amine in DCE. Add Acetic Acid.[1][2] Stir for 30–60 mins.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at room temperature for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (Basic pH protects the ring).

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.[2]

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH).

Troubleshooting & Stability Data

The following table summarizes the stability of the 2,2-dimethyl-4H-1,3-benzodioxin core under common reagents used for benzylic alcohol functionalization.

Reagent ClassSpecific ReagentCompatibilityRisk LevelRecommendation
Oxidant Jones (CrO₃/H₂SO₄)Incompatible HighDO NOT USE. Hydrolysis of acetonide.[1][2]
Oxidant MnO₂Compatible LowRecommended for aldehyde synthesis.[1][2]
Oxidant Dess-Martin PeriodinaneCompatible LowGood alternative to MnO₂.[1][2]
Halogenation HBr (aq/AcOH)Incompatible HighWill cleave the ring.[1][2]
Halogenation PBr₃Conditional MediumUse with Pyridine to buffer HBr.[1][2]
Halogenation CBr₄ / PPh₃ (Appel)Compatible LowBest Practice for halides.[1][2]
Base NaH, K₂CO₃, LiHMDSCompatible NoneScaffold is base-stable.[1][2]

References

  • Synthesis of Phytotoxins: Kiyota, H. et al. "5-(2,2-Dimethyl-4H-1,3-benzodioxin)methanol as the key synthetic intermediate for the synthesis of the phytotoxins."[1][2] Journal of Pesticide Science, 2020.[5]

  • Acetonide Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (General reference for 1,3-dioxane stability).
  • Related Scaffold Synthesis: "Synthesis of 2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl derivatives." ChemicalBook, CAS 452339-73-0 Data.[1][2][3]

Sources

Solvent selection for reactions involving 4H-1,3-Benzodioxin-5-methanol

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to solvent selection is crucial for any researcher working with versatile chemical building blocks. This is particularly true for compounds like 4H-1,3-Benzodioxin-5-methanol , where the interplay of its functional groups—a primary alcohol, an aromatic ring, and an acid-sensitive acetal-like dioxin ring—dictates specific handling and reaction conditions. The success of a synthesis, measured in yield, purity, and reaction time, is often directly governed by the choice of solvent. A solvent is not merely a medium for dissolution; it is an active participant that can influence reaction pathways, stabilize transition states, and determine the fate of reagents and products.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond generic protocols to explain the underlying principles of solvent selection for key transformations involving 4H-1,3-Benzodioxin-5-methanol. By understanding the causality behind these choices, researchers can design more robust experiments, troubleshoot effectively, and optimize their synthetic strategies.

Physicochemical Profile of 4H-1,3-Benzodioxin-5-methanol

A thorough understanding of the substrate's properties is the foundation of rational solvent selection. The structure of 4H-1,3-Benzodioxin-5-methanol presents a unique combination of features that must be respected.

Structure and Key Functional Groups:

  • Primary Alcohol (-CH₂OH): This is the primary site for many reactions, including oxidation, esterification, and nucleophilic substitution. Its ability to act as a hydrogen bond donor and acceptor significantly influences solubility.

  • 1,3-Benzodioxin Ring: This heterocyclic system contains an acetal-like linkage. Acetal groups are notoriously sensitive to acidic conditions, particularly aqueous acids, which can catalyze hydrolytic cleavage of the ring. This instability is a critical constraint in designing reaction conditions.

  • Aromatic Ring: The benzene core provides a scaffold for the functional groups and can participate in reactions such as electrophilic aromatic substitution, although this is less common for this specific substrate.

Solubility Profile: The molecule exhibits a balance of polar (hydroxyl group) and nonpolar (aromatic and dioxin rings) characteristics. This dual nature allows for its dissolution in a wide range of organic solvents. Empirical testing on a small scale is always recommended, but the expected solubility is summarized below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate (EtOAc), Dimethylformamide (DMF)HighGood balance of polarity to dissolve the molecule without strong, specific interactions that would hinder reactivity.
Polar Protic Methanol (MeOH), Ethanol (EtOH)HighThe hydroxyl group can hydrogen-bond with the solvent. These solvents may compete with the substrate as a nucleophile in some reactions.[1]
Nonpolar Toluene, Hexanes, Diethyl EtherModerate to LowSolubility is driven by the nonpolar aromatic and heterocyclic rings. Lower polarity may be insufficient to fully dissolve the molecule, especially at higher concentrations.
Aqueous WaterVery LowThe large hydrophobic backbone outweighs the polarity of the single hydroxyl group.

The Role of the Solvent: A Mechanistic Perspective

The solvent's influence extends far beyond simple dissolution. Its properties can dramatically alter the energy landscape of a reaction, favoring one pathway over another.

  • Polarity and Transition State Stabilization: Many organic reactions proceed through charged or polar transition states. Polar solvents can stabilize these transition states, lowering the activation energy and accelerating the reaction rate. For example, in Sₙ2 reactions, polar aprotic solvents are ideal because they solvate the cation but leave the anionic nucleophile relatively "naked" and highly reactive. In contrast, polar protic solvents can form a hydrogen-bond cage around the nucleophile, deactivating it.[2]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) possess acidic protons and can act as hydrogen bond donors. This is detrimental in reactions involving strong bases (e.g., NaH, Grignard reagents) as the solvent will quench the reagent. Aprotic solvents (e.g., THF, DCM, DMF) lack acidic protons and are essential for such reactions.

  • Boiling Point and Temperature Control: The solvent's boiling point dictates the maximum temperature of a reaction at atmospheric pressure. High-boiling solvents like toluene or DMF are used for reactions requiring significant thermal energy, while low-boiling solvents like DCM or diethyl ether are suitable for reactions at or below room temperature.

Solvent Selection for Key Transformations

The following sections provide solvent recommendations for common reactions performed on 4H-1,3-Benzodioxin-5-methanol, grounded in the principles discussed above.

Workflow for Rational Solvent Selection

start Define Reaction (e.g., Oxidation, Esterification) reagent_check Assess Reagent/Catalyst Solubility & Stability start->reagent_check substrate_check Assess Substrate Stability (Acid/Base Sensitivity) reagent_check->substrate_check decision_protic Protic or Aprotic Solvent Needed? substrate_check->decision_protic aprotic Aprotic (e.g., THF, DCM, DMF) decision_protic->aprotic Aprotic protic Protic (e.g., EtOH, MeOH) Caution: Nucleophilic! decision_protic->protic Protic decision_polar Polar or Nonpolar Solvent Needed? polar Polar (Stabilizes polar intermediates) decision_polar->polar Polar nonpolar Nonpolar (e.g., Toluene, Hexane) decision_polar->nonpolar Nonpolar aprotic->decision_polar protic->decision_polar selection Select Candidate Solvents for Small-Scale Test polar->selection nonpolar->selection

Caption: Workflow for solvent selection.

A. Oxidation to the Aldehyde

The selective oxidation of the primary alcohol to an aldehyde requires mild, non-acidic conditions to prevent over-oxidation to the carboxylic acid and degradation of the dioxin ring.

ReagentRecommended Solvent(s)Rationale & Considerations
PCC (Pyridinium chlorochromate)Dichloromethane (DCM) Primary Choice: DCM is an inert, aprotic solvent that effectively dissolves the substrate and prevents the over-oxidation often seen with chromium reagents in the presence of water. Its low boiling point simplifies product isolation.
Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Excellent Alternative: DMP is a mild oxidant that works well in DCM. The reaction is typically fast and clean at room temperature.
TEMPO / Bleach DCM / Water (Biphasic) Green Chemistry Option: This system uses a catalytic amount of TEMPO and a stoichiometric oxidant like household bleach. The reaction occurs at the interface of the two immiscible solvents. A buffer (e.g., NaHCO₃) is crucial to maintain a slightly basic pH and protect the dioxin ring.

Pitfall: Avoid using Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) as the strong acidic conditions will rapidly cleave the 1,3-benzodioxin ring.

B. Esterification

The formation of an ester can be achieved via several methods, each with distinct solvent requirements.

MethodReagent(s)Recommended Solvent(s)Rationale & Considerations
Acylation with Acyl Chloride Acyl Chloride, Tertiary Amine Base (e.g., Et₃N, Pyridine)DCM, THF High Reactivity: This is a rapid and high-yielding reaction. Anhydrous aprotic solvents are required. The amine base neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the substrate.
Steglich Esterification Carboxylic Acid, DCC/EDC, DMAP (cat.)DCM, DMF Mild Conditions: This method is ideal for sensitive substrates as it proceeds under neutral conditions at room temperature. DCM is a common choice, while DMF can be used if solubility is an issue.[3]
Fischer Esterification Carboxylic Acid, Acid Catalyst (e.g., p-TsOH)Toluene Use with Extreme Caution: This method is generally not recommended due to the acid catalyst. If it must be used, a non-polar solvent like toluene allows for the azeotropic removal of water with a Dean-Stark apparatus, driving the equilibrium. A minimal amount of a solid-supported acid catalyst should be used to minimize contact time and potential degradation.[4]
C. Williamson Ether Synthesis

This reaction involves the deprotonation of the alcohol to form a potent nucleophile (alkoxide), which then displaces a halide from an alkyl halide.

StepReagent(s)Recommended Solvent(s)Rationale & Considerations
1. Deprotonation Strong Base (e.g., NaH)Anhydrous THF, Anhydrous DMF Essential Choice: Polar aprotic solvents are mandatory. They must be anhydrous to prevent quenching the strong base. THF is an excellent choice due to its ability to solvate the sodium cation and its convenient boiling point. DMF is more polar and can accelerate the reaction but is harder to remove under vacuum.
2. Alkylation Alkyl Halide (e.g., R-Br, R-I)(Same as above)The solvent's role is to keep the generated alkoxide in solution and facilitate the Sₙ2 displacement. The polar aprotic nature enhances the nucleophilicity of the alkoxide.

Pitfall: Never use protic solvents like ethanol or methanol. They will be deprotonated by the strong base, consuming the reagent and preventing the desired reaction.

Solvent Influence on Nucleophilicity

cluster_0 Polar Aprotic Solvent (e.g., THF) cluster_1 Polar Protic Solvent (e.g., MeOH) pa_nuc R-O⁻ Na⁺ pa_solvent THF molecules solvate only the Na⁺ cation pa_solvent->pa_nuc:f1 Solvation result_pa Result: 'Naked' and Highly Reactive Nucleophile pa_solvent->result_pa pp_nuc R-O⁻ Na⁺ pp_solvent Methanol molecules solvate BOTH the cation and anion pp_solvent->pp_nuc:f1 Solvation pp_solvent->pp_nuc:f0 H-Bonding Cage result_pp Result: Solvated and Poorly Reactive Nucleophile pp_solvent->result_pp

Caption: Solvent effects on nucleophile reactivity.

Experimental Protocols

The following protocols are provided as examples. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Oxidation to 4H-1,3-Benzodioxin-5-carbaldehyde using DMP
  • Reagents:

    • 4H-1,3-Benzodioxin-5-methanol (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Saturated aqueous Na₂S₂O₃ solution

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4H-1,3-Benzodioxin-5-methanol and anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add DMP in one portion. The mixture may become cloudy.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃.

    • Stir vigorously for 15-20 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Esterification with Benzoyl Chloride
  • Reagents:

    • 4H-1,3-Benzodioxin-5-methanol (1.0 eq)

    • Benzoyl Chloride (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M HCl solution

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 4H-1,3-Benzodioxin-5-methanol in anhydrous DCM.

    • Add triethylamine and cool the solution to 0 °C.

    • Add benzoyl chloride dropwise via syringe. A white precipitate (triethylammonium chloride) will form.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with water.

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting ester by flash column chromatography or recrystallization.

Troubleshooting Guide

ProblemPotential Solvent-Related CauseSuggested Solution
Low or No Reactivity 1. Incorrect solvent polarity for the mechanism. 2. Solvent is not anhydrous for moisture-sensitive reactions. 3. Protic solvent quenching a strong base/nucleophile.1. Switch to a more appropriate solvent (e.g., from Toluene to THF for an Sₙ2 reaction). 2. Use freshly distilled or commercially available anhydrous solvents. 3. Ensure the solvent is aprotic (e.g., THF, DMF) when using reagents like NaH.
Formation of Byproducts 1. Solvent participating in the reaction (e.g., methanol acting as a nucleophile). 2. Acidic impurities in the solvent (e.g., old DCM) causing degradation of the dioxin ring.1. Use a non-nucleophilic solvent like THF, DCM, or acetonitrile. 2. Use freshly opened or purified solvents. Consider passing the solvent through a plug of basic alumina before use.
Poor Solubility of Reagents The chosen solvent is not polar enough to dissolve all components.Switch to a more polar solvent within the same class (e.g., from DCM to DMF for an aprotic system), or try a solvent mixture. Perform a solubility test first.
Difficult Product Isolation The solvent has a very high boiling point (e.g., DMF, DMSO).If possible, choose a lower-boiling alternative (e.g., THF instead of DMF). If a high-boiling solvent is necessary, perform an aqueous workup and extract the product into a lower-boiling solvent before concentration.

Conclusion

The selection of a solvent for reactions involving 4H-1,3-Benzodioxin-5-methanol is a critical decision that requires careful consideration of the substrate's unique chemical properties, particularly the acid-lability of the dioxin ring. By aligning the solvent's characteristics—polarity, protic nature, and boiling point—with the specific demands of the reaction mechanism and reagents, researchers can significantly improve reaction efficiency, product purity, and overall yield. This guide provides the foundational principles and practical protocols to enable scientists to make informed, strategic choices, transforming the solvent from a simple medium into a powerful tool for synthetic optimization.

References

  • ResearchGate. 5-(2,2-Dimethyl-4H-1,3-benzodioxin)methanol (7) as the key synthetic... Available at: [Link][5]

  • EPA CompTox Chemicals Dashboard. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- Properties. Available at: [Link][6]

  • Cheméo. Chemical Properties of 4H-1,3-Benzodioxin (CAS 254-27-3). Available at: [Link][7]

  • PubChem. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. Available at: [Link][8]

  • MDPI. Recent Advances in the Synthesis of 4H-Benzo[d][5][7]oxathiin-4-ones and 4H-Benzo[d][5][7]dioxin-4-ones. Available at: [Link][9]

  • NIST WebBook. 4H-1,3-Benzodioxin. Available at: [Link][10]

  • PubChem. 4H-1,3-Benzodioxin. Available at: [Link][11]

  • arXiv. Solvent Effects on the Menshutkin Reaction. Available at: [Link][2]

  • PMC. Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Available at: [Link][4]

  • Biointerface Research in Applied Chemistry. A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Available at: [Link][3]

  • MDPI. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Available at: [Link][1]

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in 1,3-benzodioxin formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-benzodioxin synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this important cyclization reaction. Here, you will find practical, in-depth answers to common problems, grounded in mechanistic principles to help you not only solve immediate issues but also build a deeper understanding of your chemical system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamentals of 1,3-benzodioxin formation.

Q1: What is the general mechanism for acid-catalyzed 1,3-benzodioxin formation?

The formation of a 1,3-benzodioxin from a phenol and an aldehyde or ketone is fundamentally an acid-catalyzed acetalization reaction.[1][2] The process can be broken down into several key steps:

  • Carbonyl Activation: The acid catalyst (either Brønsted or Lewis acid) protonates or coordinates to the carbonyl oxygen of the aldehyde/ketone. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The hydroxyl group of the phenol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiacetal intermediate.

  • Formation of Oxonium Ion: The newly formed hydroxyl group in the hemiacetal intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Intramolecular Cyclization: The departure of the water molecule generates a resonance-stabilized oxonium ion. The phenolic hydroxyl group then performs an intramolecular nucleophilic attack on the carbon of the oxonium ion.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable 1,3-benzodioxin ring system.

This entire process is a series of equilibria.[3] To drive the reaction toward the product, it is common to remove water as it is formed, typically by azeotropic distillation using a Dean-Stark apparatus.[1]

Mechanism_Benzodioxin_Formation cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Dehydration & Cyclization A RCHO (Aldehyde) B RCH=O⁺-H (Activated Carbonyl) A->B + H⁺ C Ar-O(H⁺)-CH(R)-OH (Hemiacetal Intermediate) B->C + Phenol Catalyst1 H⁺ Phenol Ar-OH (Phenol) D Ar-O-CH(R)-O⁺H₂ C->D + H⁺ E [Ar-O-CH(R)]⁺ (Oxonium Ion) D->E - H₂O F 1,3-Benzodioxin (Product) E->F Intramolecular Attack Catalyst2 H⁺ F->Catalyst2 - H⁺ H2O H₂O

Caption: Acid-catalyzed mechanism of 1,3-benzodioxin formation.

Q2: How do I choose the right catalyst?

The choice of catalyst is critical and depends on the reactivity of your substrates.

Catalyst TypeExamplesBest ForMechanism of Action
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄), Amberlyst® resinsGeneral-purpose, robust substrates.Donates a proton to activate the carbonyl group.[1][4]
Lewis Acids Zirconium(IV) chloride (ZrCl₄), Boron trifluoride etherate (BF₃·OEt₂), Iron(III) chloride (FeCl₃)Acid-sensitive substrates, or when milder conditions are needed.Coordinates to the carbonyl oxygen, increasing the carbon's electrophilicity.[5][6]
Solid Acids Montmorillonite clays, Zeolites, Nafion®Green chemistry applications, simplified workup (catalyst is filtered off).Provide acidic sites on a solid support, facilitating heterogeneous catalysis.[7]

Expert Insight: For substrates sensitive to strong acids, which may promote decomposition or side reactions, a Lewis acid like ZrCl₄ is often a superior choice due to its high efficiency under milder conditions.[6] Conversely, for simple, unactivated phenols and aldehydes, the cost-effectiveness and power of p-TsOH are often sufficient.[1]

Q3: What role does the solvent play?

The solvent serves two primary functions: dissolving the reactants and facilitating the removal of water.

  • Azeotropic Solvents: Toluene and benzene are the most common choices. They form an azeotrope with water, allowing for its continuous removal via a Dean-Stark apparatus, which drives the reaction equilibrium towards the product.[1]

  • Non-Azeotropic Solvents: In some cases, high-boiling-point solvents like DMF or DMSO can be used, particularly if water removal is not the primary kinetic barrier. However, this is less common for standard acetalizations.

Trustworthiness Tip: Always ensure your solvent is anhydrous before starting the reaction. The presence of water at the beginning can inhibit the catalyst and shift the equilibrium back towards the starting materials.

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental failures.

Issue 1: Low or No Yield of 1,3-Benzodioxin
Q: My starting materials are mostly unreacted after the specified reaction time. What went wrong?

This is a common issue that typically points to a problem with reaction activation or conditions.

Possible Cause 1: Inactive or Insufficient Catalyst

  • The "Why": The acid catalyst is essential for activating the carbonyl group. If it's old, hydrated, or used in insufficient quantity, the initial and rate-limiting step of the reaction will not proceed efficiently.[2]

  • Solution:

    • Use a fresh bottle of the acid catalyst or purify/dry the existing stock. p-TsOH, for example, can be recrystallized from water and dried.

    • Increase the catalyst loading. Typical catalytic amounts range from 1-10 mol%. Try increasing to 5 mol% if you started with less.

    • For solid acids, ensure they have been properly activated (e.g., by heating under vacuum) to remove adsorbed water.

Possible Cause 2: Insufficient Temperature or Inefficient Water Removal

  • The "Why": The cyclization is an equilibrium-driven process. Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium to the right.[2] If the temperature is too low, the rate of reaction will be slow, and if water is not efficiently removed, the reaction will stall or reverse.

  • Solution:

    • Ensure your reaction is refluxing at the appropriate temperature for the solvent (e.g., ~110 °C for toluene).

    • Check that your Dean-Stark apparatus is functioning correctly and that the condensed azeotrope is separating into two layers (water and solvent). If no water is collecting, your reactants or solvent may be wet, or the reaction is not proceeding.

    • Consider using a higher-boiling-point solvent like xylene if your substrates are thermally stable but require more energy to react.

Possible Cause 3: Steric Hindrance

  • The "Why": Bulky substituents on either the phenol (e.g., ortho-substituents) or the aldehyde/ketone can sterically hinder the nucleophilic attack and the subsequent cyclization.[8]

  • Solution:

    • Increase reaction time significantly (e.g., from 12h to 24-48h).

    • Switch to a more potent catalytic system. A stronger Lewis acid might be more effective than a Brønsted acid in forcing the reaction to proceed.

    • If possible, consider using a less sterically hindered starting material to test if this is the root cause.

Sources

Technical Support Center: Navigating the Stability of the Benzodioxin Acetonide Ring

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to providing in-depth guidance on a critical challenge in synthetic chemistry: preventing the acid-catalyzed hydrolysis of the benzodioxin acetonide ring. This resource, structured in a flexible question-and-answer format, is designed to move beyond simple protocols and delve into the mechanistic reasoning behind experimental strategies. As Senior Application Scientists, our goal is to empower you with the knowledge to anticipate, troubleshoot, and resolve issues related to the stability of this important structural motif.

Frequently Asked Questions (FAQs)

Q1: My benzodioxin acetonide-containing compound is degrading under acidic conditions. What is the fundamental chemical mechanism causing this instability?

A1: The degradation you're observing is most likely due to the acid-catalyzed hydrolysis of the acetonide functional group. Acetals and ketals, including the cyclic ketal of the acetonide, are generally stable in neutral to strongly basic environments. However, they are susceptible to cleavage in the presence of acid, particularly in aqueous media[1][2].

The mechanism proceeds in a series of equilibrium steps:

  • Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetonide ring by an acid catalyst (H₃O⁺)[3]. This protonation makes the oxygen a better leaving group.

  • Carbocation Formation: The protonated oxygen and its attached carbon are cleaved from the ring, forming a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the hydrolysis reaction[3]. The stability of this carbocation intermediate significantly influences the rate of hydrolysis.

  • Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbocation.

  • Deprotonation: Finally, a proton is transferred from the newly added hydroxyl group to a water molecule, regenerating the acid catalyst and yielding the diol and acetone.

This entire process is reversible, and the equilibrium can be shifted by controlling the concentration of water and the pH of the medium.

Q2: How does the fused benzene ring in the benzodioxin moiety influence the stability of the acetonide?

A2: The fused benzene ring exerts a significant electronic effect on the stability of the acetonide. The oxygen atoms of the dioxin ring are directly attached to the aromatic system. Through resonance, these oxygen atoms can donate electron density to the benzene ring. This electron-donating effect can, in turn, influence the stability of the key oxocarbenium ion intermediate formed during hydrolysis.

Generally, electron-donating groups attached to an aromatic ring can stabilize an adjacent positive charge. In the context of acetal hydrolysis, a more stabilized carbocation intermediate leads to a faster rate of hydrolysis. Therefore, it is plausible that the benzodioxin system could render the acetonide more labile to acid compared to a simple aliphatic acetonide, as the aryl group can better stabilize the positive charge on the intermediate carbocation[4].

Q3: I am observing unexpected deprotection of my benzodioxin acetonide during silica gel chromatography. What is causing this, and how can I prevent it?

A3: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH)[5]. This acidity can be sufficient to catalyze the hydrolysis of highly acid-sensitive protecting groups like acetonides, especially if the compound of interest is slow-moving on the column, leading to prolonged contact time.

Here are several strategies to mitigate this issue:

  • Neutralize the Silica Gel: You can deactivate the silica gel by treating it with a basic solution. A common method is to prepare a slurry of the silica gel in the desired eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or pyridine[5].

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase for your chromatography. Options include:

    • Alumina (neutral or basic): This can be a good alternative for purifying acid-sensitive or basic compounds[5].

    • Florisil: A mild, neutral magnesium silicate adsorbent[5].

    • Reverse-phase silica (C18): In reverse-phase chromatography, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. By buffering the mobile phase at a neutral or slightly basic pH, you can avoid acidic conditions[5].

  • Minimize Contact Time: If you must use silica gel, optimize your solvent system to ensure your compound elutes as quickly as possible (higher Rf value) without compromising separation.

Troubleshooting Guide: Unwanted Acetonide Hydrolysis

This section provides a structured approach to diagnosing and solving common problems encountered during the handling of benzodioxin acetonide-containing compounds.

Scenario 1: Acetonide cleavage during an acidic reaction step.
Potential Cause Recommended Solution(s) Scientific Rationale
Acid concentration is too high or the acid is too strong. • Use a milder acid (e.g., pyridinium p-toluenesulfonate (PPTS) instead of HCl or TFA).• Reduce the stoichiometric amount of the acid catalyst.The rate of hydrolysis is directly proportional to the concentration of the acid catalyst. Milder, non-aqueous acids can provide the necessary activation without extensive hydrolysis.
Presence of water in the reaction mixture. • Use rigorously dried solvents and reagents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).• Add a dehydrating agent like molecular sieves.Water is a key reactant in the hydrolysis mechanism. By minimizing its presence, the equilibrium is shifted away from the hydrolyzed products.
Elevated reaction temperature. • Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Lowering the temperature will decrease the rate of the undesired deprotection.
Scenario 2: Decomposition during aqueous workup.
Potential Cause Recommended Solution(s) Scientific Rationale
Residual acid from the reaction mixture. • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution, triethylamine) before adding water.Neutralizing the acid catalyst before the introduction of a large excess of water will prevent rapid hydrolysis during the extraction process.
Prolonged exposure to an acidic aqueous phase. • Minimize the time the compound is in contact with the aqueous layer.• Perform the extraction quickly and efficiently.The extent of hydrolysis is time-dependent. Reducing the duration of exposure to acidic water will minimize degradation.

Advanced Strategies: Alternative Protecting Groups for the Benzodioxin Diol

When the inherent acid lability of the acetonide is incompatible with the planned synthetic route, employing a more robust protecting group is the most effective solution. The choice of protecting group should be guided by the principles of orthogonal protection, allowing for its selective removal without affecting other functional groups in the molecule[6].

Comparative Overview of Diol Protecting Groups
Protecting GroupStructureRelative Acid StabilityCleavage ConditionsKey Considerations
Isopropylidene (Acetonide) Cyclic KetalLowMild aqueous acid (e.g., aq. HCl, p-TsOH)[7][8].Prone to hydrolysis, especially with electron-rich systems.
Benzylidene Acetal Cyclic AcetalModerateAcidic hydrolysis (stronger conditions than acetonide), Hydrogenolysis (Pd/C, H₂)[7][8].Offers increased acid stability compared to acetonides. The benzyl group offers additional chemical handles.
Cyclic Silyl Ethers (e.g., DTBS, TIPDS) Cyclic Silyl EtherHighFluoride ions (e.g., TBAF, HF•pyridine)[7][8].Orthogonal to acid-labile groups. Steric bulk can be tuned to modulate stability.
Cyclic Carbonate Cyclic CarbonateVery HighBasic hydrolysis (e.g., K₂CO₃, NaOH)[7][8].Excellent choice for syntheses involving acidic steps. Orthogonal to both acid- and fluoride-labile groups.
Experimental Protocol: Protection of a Catechol as a Cyclic Carbonate

This protocol provides a method for protecting a catechol (the diol of a benzodioxin system) using a base-labile cyclic carbonate, which is stable under acidic conditions.

Materials:

  • Benzodioxin diol (1.0 equiv)

  • Triphosgene (0.4 equiv) or Carbonyldiimidazole (CDI) (1.1 equiv)

  • Pyridine or Triethylamine (2.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the benzodioxin diol in anhydrous DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine) dropwise.

  • Slowly add a solution of triphosgene or CDI in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Unwanted Acetonide Hydrolysis

troubleshooting_workflow start Unwanted Hydrolysis of Benzodioxin Acetonide Observed reaction_step During Acidic Reaction? start->reaction_step workup_step During Aqueous Workup? reaction_step->workup_step No solution1 Use Milder Acid Lower Temperature Anhydrous Conditions reaction_step->solution1 Yes chromatography_step During Chromatography? workup_step->chromatography_step No solution2 Neutralize Before Water Minimize Contact Time workup_step->solution2 Yes solution3 Neutralize Silica Use Alternative Phase (Alumina, C18) chromatography_step->solution3 Yes end_node Problem Resolved solution1->end_node solution2->end_node solution3->end_node

Caption: A decision-making workflow for troubleshooting the unwanted hydrolysis of a benzodioxin acetonide ring.

Mechanism of Acid-Catalyzed Acetonide Hydrolysis

hydrolysis_mechanism Acetonide Benzodioxin Acetonide ProtonatedAcetonide Protonated Acetonide Acetonide->ProtonatedAcetonide + H₃O⁺ Carbocation Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetonide->Carbocation - H₂O WaterAttack Tetrahedral Intermediate Carbocation->WaterAttack + H₂O Diol Benzodioxin Diol + Acetone WaterAttack->Diol - H₃O⁺

Caption: The stepwise mechanism of the acid-catalyzed hydrolysis of a benzodioxin acetonide.

References

  • A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (2025). Benchchem.
  • Purification of Organic Compounds by Flash Column Chrom
  • Troubleshooting incomplete cleavage of the Trt protecting group. (2025). Benchchem.
  • Chromatography: The Solid Phase. University of Rochester.
  • Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliph
  • Various protection groups used in the synthesis of COFs. (2021).
  • A Comparative Guide to Diol Protection Strategies in Organic Synthesis. (2025). Benchchem.
  • 17.8: Acetals as Protecting Groups. (2019). Chemistry LibreTexts.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023). Biotage.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • Kinetics and mechanism of hydrolysis of open-chain thioacetals derived from benzophenone and the reactivity of α-thiophenyl carbocations. (1995). Journal of the Chemical Society, Perkin Transactions 2.
  • Is it true that cyclic acetals of aryl aldehydes will hydrolyze faster than their alkyl analogues? Why or why not? (2014).
  • Protecting Groups. (n.d.).
  • Troubleshooting of Cleavage Methods. Sigma-Aldrich.
  • Is there any method other than column chromatography to purify compound. (2017).
  • List of purific
  • Alcohol Protecting Groups. (n.d.).
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (2013). Asian Journal of Chemistry.
  • Chapter 3 Diol Protecting Groups. (n.d.).
  • 21.15 Acetals as Protecting Groups. (2019). Chemistry LibreTexts.
  • Acetal Protecting Group: Videos & Practice Problems. (2022). Pearson.
  • Protective Groups. Organic Chemistry Portal.
  • Diols: Nomenclature, Preparation, and Reactions. (2022). Chemistry Steps.
  • Well-established mechanism of the hydrolysis of acetals and ketals. (2017).
  • Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014).
  • Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. (n.d.). University of Glasgow.

Sources

Technical Support Center: Navigating the Solubility Challenges of 4H-1,3-Benzodioxin-5-methanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4H-1,3-Benzodioxin-5-methanol. This resource is designed to provide in-depth, practical solutions to the common solubility challenges encountered with this compound in aqueous environments. Our approach is rooted in fundamental physicochemical principles and field-proven formulation strategies to ensure the success of your experiments.

Understanding the Challenge: Why is 4H-1,3-Benzodioxin-5-methanol Poorly Soluble in Water?

The molecular structure of 4H-1,3-Benzodioxin-5-methanol, characterized by a largely non-polar benzodioxin core, dictates its hydrophobic nature. While the methanol substituent introduces a polar hydroxyl group capable of hydrogen bonding, the molecule's overall lipophilicity dominates, leading to poor aqueous solubility. This is a common challenge for many organic molecules in drug discovery and development, where approximately 40% of marketed drugs exhibit solubility issues.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a precipitate or cloudy suspension when trying to dissolve 4H-1,3-Benzodioxin-5-methanol in my aqueous buffer. What's happening?

A1: This is a classic sign of a compound exceeding its equilibrium solubility in the chosen solvent system. The hydrophobic nature of the benzodioxin ring system resists interaction with the polar water molecules, causing the compound to aggregate and fall out of solution.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: A variety of techniques can be employed, broadly categorized into physical and chemical modifications, as well as formulation-based approaches.[2][3] The most common and effective methods for a compound like 4H-1,3-Benzodioxin-5-methanol include:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous phase to reduce the overall polarity of the solvent system.[4][5]

  • Use of Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[6][7][8]

  • Cyclodextrin Complexation: Utilizing cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior to form inclusion complexes with the compound.[8][][10]

  • pH Adjustment: If the molecule has ionizable groups, altering the pH of the solution can increase its charge and, consequently, its interaction with water. Based on the structure of 4H-1,3-Benzodioxin-5-methanol, this is less likely to be a primary strategy unless derivatives with acidic or basic moieties are being used.

Q3: How do I choose the right solubility enhancement technique for my specific application?

A3: The selection of a method depends on several factors, including the required final concentration of the compound, the downstream application (e.g., in vitro cell-based assay, in vivo animal study), and potential interferences of the solubilizing agent with the experimental system.

Technique Advantages Considerations Best For
Co-solvency Simple, rapid, and effective for achieving high concentrations.[2]The organic solvent may have biological activity or be toxic to cells at higher concentrations.In vitro screening, analytical standard preparation.
Surfactants Highly effective at low concentrations; can improve drug stability.[7][8]Potential for cell lysis or interference with protein binding assays.Formulations for oral or topical delivery; some in vitro applications with careful validation.
Cyclodextrins Generally low toxicity and can improve bioavailability.[10]Can be more expensive; complexation efficiency varies.In vivo studies, oral and parenteral formulations.[]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Employing Co-solvents for Enhanced Solubility

The Principle of Co-solvency: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic compounds like 4H-1,3-Benzodioxin-5-methanol.[4][5] They essentially create a solvent mixture with properties intermediate to that of water and the organic co-solvent.

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

Experimental Protocol: Preparing a Stock Solution using a Co-solvent

  • Initial Dissolution: Weigh out the desired amount of 4H-1,3-Benzodioxin-5-methanol and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., DMSO or ethanol).

  • Vortexing and Sonication: Vortex the mixture vigorously. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Stepwise Dilution: Once the compound is fully dissolved in the organic co-solvent, add the aqueous buffer or media to the stock solution in a stepwise manner, vortexing between each addition. This gradual dilution helps to prevent the compound from precipitating out.

  • Final Concentration: Bring the solution to the final desired volume with the aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system.

Troubleshooting:

  • Precipitation upon dilution: If the compound precipitates upon addition of the aqueous phase, the initial concentration in the organic co-solvent may be too high, or the final concentration in the aqueous system exceeds its solubility limit even with the co-solvent. Try reducing the initial stock concentration.

  • Cell Toxicity: Always run a vehicle control (aqueous buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the co-solvent itself.

Co_solvency_Workflow cluster_0 Co-solvency Protocol Start Start Weigh_Compound Weigh 4H-1,3-Benzodioxin-5-methanol Start->Weigh_Compound Add_Co_solvent Add minimal volume of Co-solvent (e.g., DMSO) Weigh_Compound->Add_Co_solvent Dissolve Vortex/Sonicate to Dissolve Add_Co_solvent->Dissolve Stepwise_Dilution Gradually add aqueous buffer Dissolve->Stepwise_Dilution Final_Volume Bring to final volume Stepwise_Dilution->Final_Volume End End Final_Volume->End

Caption: Workflow for preparing a stock solution using a co-solvent.

Guide 2: Micellar Solubilization with Surfactants

The Principle of Micellar Solubilization: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[6] The hydrophobic core of the micelle can encapsulate poorly soluble compounds, while the hydrophilic shell maintains the micelle's solubility in water.[8]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

  • Sodium Dodecyl Sulfate (SDS) - Note: SDS is a denaturing surfactant and should be used with caution in biological assays.

Experimental Protocol: Preparing a Surfactant-based Formulation

  • Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in the desired aqueous buffer at a concentration well above its CMC.

  • Add Compound: Add the 4H-1,3-Benzodioxin-5-methanol to the surfactant solution.

  • Equilibrate: Gently mix the solution (e.g., on a rotator or with a magnetic stirrer) at a controlled temperature for several hours to allow for micellar encapsulation.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Troubleshooting:

  • Low Solubilization: If the solubility enhancement is insufficient, try a different surfactant or increase the surfactant concentration.

  • Interference with Assays: Be aware that surfactants can interfere with certain assays, such as those involving protein binding or membrane integrity. Always include appropriate controls.

Micellar_Solubilization cluster_micelle Micelle drug 4H-1,3-Benzodioxin-5-methanol s1 Surfactant s1->drug s2 Surfactant s2->drug s3 Surfactant s3->drug s4 Surfactant s4->drug s5 Surfactant s5->drug s6 Surfactant s6->drug

Caption: Diagram of a micelle encapsulating a hydrophobic molecule.

Guide 3: Inclusion Complexation with Cyclodextrins

The Principle of Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[][10] The hydrophobic 4H-1,3-Benzodioxin-5-methanol can be encapsulated within the cyclodextrin's non-polar cavity, forming an inclusion complex that is water-soluble.[11]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer. Gentle heating may be required to fully dissolve some cyclodextrins.

  • Add Compound: Add the 4H-1,3-Benzodioxin-5-methanol to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature or with gentle heating for several hours to overnight to facilitate the formation of the inclusion complex.

  • Lyophilization (Optional): For a stable powder formulation, the solution can be freeze-dried (lyophilized).

  • Reconstitution: The lyophilized powder can be reconstituted in water or buffer to the desired concentration.

Troubleshooting:

  • Incomplete Complexation: The stoichiometry of the drug to cyclodextrin is important. A molar excess of cyclodextrin is typically used. The choice of cyclodextrin is also critical, as the cavity size must be appropriate for the guest molecule.[]

  • Limited Solubility Enhancement: If the desired concentration is not achieved, consider using a more soluble cyclodextrin derivative like HP-β-CD or SBE-β-CD.

Cyclodextrin_Complexation Drug 4H-1,3-Benzodioxin-5-methanol (Hydrophobic) Complex Water-Soluble Inclusion Complex Drug->Complex Cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Cyclodextrin->Complex

Caption: Formation of a water-soluble inclusion complex.

References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Surfactants, kind of detergent, in medicinal formulations - Institute of Pharmacy. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019, December 5).
  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15).
  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18).
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed. (n.d.).
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins - ResearchGate. (n.d.).
  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles - IJCRT.org. (2025, August 8).
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC. (n.d.).
  • Copolymers in Formulations: Improving Solubility, Bioavailability, and Anticancer Activity of Molecules - Frontiers. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).

Sources

Technical Support Center: Purification of 4H-1,3-Benzodioxin-5-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #PUR-BZM-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary

You are likely working with 4H-1,3-Benzodioxin-5-methanol (CAS: 1203506-06-6 or analog) as a key intermediate in the synthesis of SGLT inhibitors (e.g., Sotagliflozin analogs) or novel agrochemicals.[1]

The crude material typically arises from the hydride reduction (NaBH₄/LiAlH₄) of the corresponding aldehyde or ester. The isolation of this compound presents three specific chemical challenges:

  • Acetal Lability: The 1,3-dioxin ring is an acetal; it is stable to base but hydrolyzes rapidly in acidic media, leading to ring-opened phenolic impurities.[1]

  • Boron Complexation: The vicinal oxygen atoms can chelate boron salts during reduction, leading to high ash content and "sticky" oils.

  • Phase Behavior: The pure compound is a solid, but traces of solvent or unreacted aldehyde often depress the melting point, resulting in a persistent supercooled oil.

This guide provides a self-validating purification workflow designed to address these specific failure modes.

Module 1: Critical Troubleshooting (Triage)

Q1: My product is a viscous yellow oil that refuses to crystallize. How do I induce precipitation?

Diagnosis: This is the "Solvent Trap" phenomenon.[1] Benzyl alcohols in this class are prone to supercooling if impurities (specifically unreacted aldehyde or residual toluene) are present. The Fix:

  • Solvent Swap: Do not just rotovap. Azeotrope the oil with Methanol (2x) to remove trapped non-polar solvents, then strip to dryness.

  • Seed & Triturate: Dissolve the oil in a minimum amount of TBME (tert-Butyl methyl ether) or Isopropyl Acetate at 40°C. Add n-Heptane dropwise until cloudy. Cool slowly to 0°C with vigorous stirring.

  • Mechanical Stress: If no solids appear, scratch the flask wall with a glass rod; the friction energy often overcomes the nucleation barrier.

Q2: I see a new spot on TLC (Rf ~ 0.3) after an acidic workup.[1][2] What happened?

Diagnosis: You likely hydrolyzed the 1,3-dioxin ring.[1] Mechanism: The O-CH₂-O acetal bridge is acid-labile.[1] Using 1M HCl or strong acidic resin for quenching creates 2-hydroxy-6-(hydroxymethyl)benzyl alcohol (or similar ring-opened phenols), which appear more polar on TLC.[1] The Fix:

  • Prevention: Never quench with strong acid.[1] Use Saturated NH₄Cl or 10% Potassium Phosphate Monobasic (KH₂PO₄) to maintain pH 5–7.

  • Recovery: If the ring is opened, re-cyclization is difficult without polymerization. Discard and restart, ensuring pH control.

Q3: My ash content is high (>1%), and the NMR shows broad peaks.

Diagnosis: Borate ester formation. The hydroxyl group and the dioxin oxygens can form stable complexes with boron species from the reduction step. The Fix:

  • Oxidative Quench: Add 10% aqueous Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours. This chelates the aluminum/boron more strongly than your product, releasing the organic phase.

Module 2: Purification Workflow & Decision Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Post-Reduction) Quench Quench: Sat. NH4Cl or Rochelle's Salt (pH 6-7) Start->Quench PhaseSep Phase Separation (Extract w/ EtOAc or MTBE) Quench->PhaseSep Stir 1-2h if Boron salts TLC_Check TLC Check: Aldehyde Present? PhaseSep->TLC_Check Bisulfite Wash w/ 10% NaHSO3 (Removes Aldehyde) TLC_Check->Bisulfite Yes (Aldehyde > 2%) Drying Dry (Na2SO4) & Concentrate TLC_Check->Drying No Bisulfite->Drying State_Check Physical State? Drying->State_Check Solid Recrystallization (Tol/Heptane or IPAc/Heptane) State_Check->Solid Solid/Semi-Solid Oil High Vac Dry (remove solvent) Then Trituration State_Check->Oil Sticky Oil Final Pure 4H-1,3-Benzodioxin-5-methanol Solid->Final Column Flash Chromatography (SiO2, Neut. Buffered) Oil->Column Fails to solidify Column->Final

Figure 1: Purification logic flow emphasizing pH control and impurity removal strategies.

Module 3: Detailed Protocols

Protocol A: The "Buffered" Workup (Essential)

Use this for all batches to prevent hydrolysis and boron contamination.

  • Quench: Cool the reaction mixture (THF/MeOH) to 0°C. Slowly add Saturated Aqueous NH₄Cl (1.5 mL per mmol of hydride).

    • Checkpoint: Measure pH of the aqueous layer.[1] It must be 6.0–7.5 .[1] If <5, add NaHCO₃ solution immediately.

  • Chelation (If NaBH₄ used): If the emulsion is persistent, add 10% Potassium Sodium Tartrate solution and stir at room temperature for 1 hour. The layers should separate cleanly.[1]

  • Extraction: Extract with Ethyl Acetate (EtOAc) or MTBE (3x). Avoid Dichloromethane (DCM) if possible, as it can induce emulsions with dioxin derivatives.

  • Wash: Wash combined organics with Brine (1x).

  • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO₄) if the product is sensitive, as MgSO₄ is slightly acidic.

Protocol B: Recrystallization (For Solids/Gums)

Target Purity: >98% HPLC

ParameterSpecification
Primary Solvent Isopropyl Acetate (IPAc) or Toluene
Anti-Solvent n-Heptane or Hexanes
Ratio (v/v) 1:3 to 1:5 (Solvent : Anti-Solvent)
Temperature Profile Dissolve at 45°C → Cool to 20°C → Age 1h → Cool to 0°C

Step-by-Step:

  • Dissolve the crude residue in the minimum volume of IPAc at 40–45°C.

  • Add n-Heptane dropwise until a faint turbidity persists.[1]

  • Add a "seed crystal" if available.[1] If not, scratch the glass.

  • Allow to cool to room temperature slowly (over 2 hours).

  • Chill in an ice bath (0°C) for 1 hour.

  • Filter the white needles/prisms and wash with cold Heptane.[1]

Protocol C: Flash Chromatography (For Stubborn Oils)

Note: Silica gel is slightly acidic. For highly sensitive acetals, buffer the column.

  • Slurry Preparation: Pre-treat the Silica Gel (SiO₂) with 1% Triethylamine (Et₃N) in Hexanes to neutralize surface acidity.

  • Eluent System: Gradient elution using Hexanes : Ethyl Acetate .[1]

    • Start: 90:10 (Hex:EtOAc)

    • Ramp to: 60:40 (Hex:EtOAc)

  • Loading: Load the crude oil as a solution in a minimum amount of Toluene or DCM.

  • Monitoring: The product usually elutes at Rf ~ 0.4 in 70:30 Hex:EtOAc. Unreacted aldehyde will elute earlier (higher Rf); Diols/Hydrolysis products will elute later (lower Rf).

Module 4: Impurity Profile & Data

Common Impurities Table
Impurity TypeSourceDetection (TLC/HPLC)Removal Strategy
Precursor Aldehyde Incomplete ReductionHigher Rf (Non-polar)Bisulfite wash or Column
Ring-Opened Phenol Acidic HydrolysisLower Rf (Polar, streaks)Irreversible. Prevent via pH control.[1]
Borate Esters NaBH₄ ComplexationBroad NMR peaks, High AshRochelle's Salt wash
Benzyl Ether Dimer Acidic condensationHigh Rf (Very non-polar)Recrystallization
Pathway of Degradation (Visualized)

Degradation Product 4H-1,3-Benzodioxin-5-methanol (Target) Intermediate Oxonium Ion Intermediate Product->Intermediate Protonation Acid H+ (Acidic Workup) Hydrolysis Hydrolysis Product (2-hydroxy-6-(hydroxymethyl)phenol + Formaldehyde) Intermediate->Hydrolysis Ring Opening (+H2O)

Figure 2: The acid-catalyzed hydrolysis pathway.[1][2] The 1,3-dioxin ring opens to release formaldehyde and the corresponding phenol.

References

  • Lexicon Pharmaceuticals. (2010).[1][3] Methods for the preparation of SGLT2 inhibitors and intermediates thereof.[3][4][5] US Patent 7,973,067.[1] (Describes the synthesis and handling of similar benzodioxin and xyloside intermediates).

  • Proctor, G. R. (1995). Benzodioxins and related systems.[1][2][6][7][8][9] In Comprehensive Heterocyclic Chemistry II (Vol. 6, pp. 443-483).[1] Elsevier.[1] (Authoritative source on the stability and reactivity of 1,3-benzodioxin rings).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Source for standard workup protocols like Rochelle's salt for boron removal).

  • Gottlieb, H. E., et al. (1997).[10] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Process. Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent traps in the oily crude).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 4H-1,3-Benzodioxin-5-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the functional groups present in 4H-1,3-Benzodioxin-5-methanol using Fourier-Transform Infrared (FTIR) spectroscopy. Moving beyond a simple recitation of peak values, we will explore the causal relationships behind the spectral features, establish a self-validating experimental protocol, and compare the molecule's spectral signature against common structural alternatives to provide a robust framework for identification and characterization.

The Structural Landscape of 4H-1,3-Benzodioxin-5-methanol

Before delving into the spectrum, it is crucial to understand the molecule's architecture. 4H-1,3-Benzodioxin-5-methanol is a multifaceted compound featuring three key functional regions that will manifest distinctly in the infrared spectrum:

  • A Primary Alcohol (-CH₂OH): This group is a primary source of polarity and is responsible for characteristic hydroxyl (O-H) and carbon-oxygen (C-O) vibrations.

  • An Aromatic System (Benzene Ring): The substituted benzene ring provides a rigid scaffold and exhibits signature aromatic C-H and C=C stretching and bending modes.

  • A Cyclic Acetal/Aryl Alkyl Ether (Dioxin Ring): The 1,3-dioxin ring contains two ether-like C-O-C linkages which produce strong, characteristic stretching vibrations.

The interplay of these groups defines the molecule's unique spectral fingerprint.

Figure 1: Molecular structure of 4H-1,3-Benzodioxin-5-methanol.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The integrity of spectral data is contingent upon a meticulous experimental approach. The following protocol ensures reproducibility and minimizes artifacts. This self-validating system relies on a stable background scan to computationally remove atmospheric and instrumental interferences from the final sample spectrum.

cluster_workflow FTIR Analysis Workflow arrow arrow start Start: Instrument Purge (N₂ or Dry Air) background Step 1: Record Background Spectrum (Empty Sample Compartment) start->background Ensure stable baseline prepare Step 2: Prepare Sample (e.g., KBr Pellet or Thin Film) background->prepare acquire Step 3: Acquire Sample Spectrum (Key Parameters: 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) prepare->acquire Place sample in beam path process Step 4: Background Correction & Data Processing (Automated by Software) acquire->process analyze Step 5: Spectral Interpretation (Peak Assignment & Functional Group Analysis) process->analyze Generate Absorbance vs. Wavenumber plot end End: Characterized Spectrum analyze->end

Comparative Guide: Mass Spectrometry Fragmentation of 2,2-Dimethyl-(9CI) (Neopentane)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the mass spectrometry fragmentation patterns of 2,2-dimethylpropane (CAS Index Name: Propane, 2,2-dimethyl-), commonly known as Neopentane .[1]

In chemical databases (such as NIST or SciFinder), this molecule is often indexed with the suffix "2,2-dimethyl- (9CI)" . This guide analyzes its fragmentation physics relative to its isomers (n-pentane and isopentane) and details its relevance as a diagnostic structural motif in drug development.

Executive Summary

Subject: 2,2-Dimethylpropane (Neopentane,


, MW 72.15).
Context:  The "2,2-dimethyl" geminal substitution pattern creates a unique steric and electronic environment that drastically alters fragmentation kinetics compared to linear alkanes.
Core Insight:  Unlike its isomers, 2,2-dimethylpropane exhibits a vanishingly small Molecular Ion (M+)  and a dominant base peak at m/z 57 .[1] This is the textbook signature of the Gem-Dimethyl Effect , driven by the rapid formation of the thermodynamically stable tert-butyl carbocation.
Relevance:  For drug developers, this fragmentation pattern serves as a diagnostic fingerprint for identifying gem-dimethyl metabolic blocking groups (used to retard CYP450 oxidation) in novel therapeutics.

Mechanism of Action: The Gem-Dimethyl Effect

The fragmentation of 2,2-dimethylpropane is governed by the stability of the resulting carbocation. Upon electron ionization (EI, 70 eV), the radical cation forms but degrades instantaneously.

The Fragmentation Pathway[2]
  • Ionization:

    
     (m/z 72).
    
  • 
    -Cleavage (Dominant):  The molecular ion releases a methyl radical (
    
    
    
    ) to relieve steric strain and form the tertiary butyl cation.
    • Driving Force: The

      
       carbocation is significantly more stable than the 
      
      
      
      or
      
      
      cations formed by n-pentane or isopentane.
  • Secondary Fragmentation: The tert-butyl cation (m/z 57) eliminates a neutral methane molecule (

    
    ) to form the allyl cation (m/z 41).
    
Comparative Pathway Diagram

The following logic map contrasts the fragmentation kinetics of the 2,2-dimethyl motif against the linear n-pentane motif.

FragmentationPath cluster_legend Stability Legend M_Neo Neopentane (M+) m/z 72 (Unstable/Transient) Frag_57 tert-Butyl Cation m/z 57 (Base Peak) (3° Carbocation - High Stability) M_Neo->Frag_57 Fast α-Cleavage (Steric Relief) M_Pent n-Pentane (M+) m/z 72 (Observable) M_Pent->Frag_57 Minor Pathway Frag_43 Propyl Cation m/z 43 (Base Peak) (1°/2° Carbocation) M_Pent->Frag_43 C-C Bond Scission Frag_41 Allyl Cation m/z 41 (Resonance Stabilized) Frag_57->Frag_41 Elimination of CH4 Loss_Me Loss of Methyl Radical (-15 Da) Loss_Et Loss of Ethyl Radical (-29 Da) Loss_CH4 Loss of Methane (-16 Da) Leg1 High Stability Leg2 Low Stability

Caption: Comparative fragmentation kinetics. Neopentane (red) undergoes rapid conversion to the stable tert-butyl cation (green), while n-pentane (blue) favors the propyl cation path.

Product Comparison: Neopentane vs. Alternatives

In analytical workflows, distinguishing isomers is critical.[2][3] The following table contrasts the spectral performance of 2,2-dimethylpropane against its linear and branched alternatives.

Comparative Spectral Data (EI, 70 eV)
Feature2,2-Dimethylpropane (Neopentane)2-Methylbutane (Isopentane)n-Pentane
Molecular Ion (M+) Absent or <0.1% (m/z 72)Weak (~1-5%)Distinct (~10-20%)
Base Peak (100%) m/z 57 (

)
m/z 43 (

) or 57*
m/z 43 (

)
Diagnostic Ratio m/z 41 intensity is ~40% of basem/z 41 is <15% of basem/z 41 is <15% of base
Key Mechanism Formation of

cation
Formation of

cation
Formation of

cation
Metabolic Indication Blocks

-oxidation
Susceptible to oxidationHighly susceptible

*Note: Isopentane can show m/z 57 as a base peak under certain thermal conditions, but the presence of m/z 43 and the molecular ion (72) distinguishes it from Neopentane.

Key Differentiators
  • The "Missing" Parent: If you observe a peak at m/z 72, the sample is not pure 2,2-dimethylpropane. The quaternary carbon center makes the molecular ion too short-lived to reach the detector in standard quadrupole or magnetic sector instruments.

  • The 57/41 Signature: A spectrum dominated by m/z 57 with a significant satellite at m/z 41 (and virtually nothing else above m/z 29) is diagnostic for the tert-butyl group.

Experimental Protocol: Isomer Differentiation

Objective: To definitively identify a 2,2-dimethyl motif in an unknown hydrocarbon sample using GC-MS.

Reagents & Equipment[5][6]
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Non-polar capillary column (DB-1 or HP-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[4]

Step-by-Step Workflow
  • Inlet Parameters:

    • Set inlet temperature to 200°C (low temperature minimizes thermal degradation before ionization).

    • Use a Split Ratio of 50:1 to prevent detector saturation (alkanes ionize efficiently).

  • MS Acquisition:

    • Scan Range: m/z 25–100. (Focus on low mass region).

    • Threshold: Set low (e.g., 50 counts) to attempt detection of the elusive M+ peak.

  • Data Analysis (The Decision Tree):

    • Step A: Check m/z 72.

      • If Peak Height > 5% of Base Peak

        
        n-Pentane .
        
      • If Peak Height is 1-5%

        
        Isopentane .
        
      • If Peak Height is 0% (Noise)

        
         Proceed to Step B.
        
    • Step B: Check Base Peak.

      • If m/z 57 is 100% and m/z 43 is <10%

        
        2,2-Dimethylpropane .
        
      • If m/z 43 is 100%

        
        n-Pentane .
        

Application in Drug Development

The "2,2-dimethyl" motif is not just a solvent feature; it is a strategic medicinal chemistry tool.

  • Metabolic Blocking: Replacing a methylene (

    
    ) with a gem-dimethyl group (
    
    
    
    ) prevents metabolic deactivation by CYP450 enzymes.
  • Fragment Identification: When analyzing metabolites of a drug containing this group (e.g., Gemfibrozil), look for the m/z 57 peak.

    • Observation: If the parent drug loses 15 Da (M-15), it confirms the presence of a methyl group.

    • Confirmation: If the MS/MS spectrum of the precursor yields a dominant 57 fragment that resists further breakdown (except to 41), it confirms the tert-butyl/gem-dimethyl moiety.

References

  • NIST Mass Spectrometry Data Center. Neopentane (2,2-Dimethylpropane) Mass Spectrum. National Institute of Standards and Technology.[5] Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2,2-dimethylpropane (neopentane). Available at: [Link]

  • LibreTexts Chemistry. Fragmentation Patterns in Mass Spectrometry: Alkanes. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Advanced Chromatographic Strategies for Benzodioxin Isomers and Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 1,4-benzodioxan (benzodioxin) scaffold is a privileged pharmacophore found in alpha-blockers (e.g., Doxazosin), antidepressants, and antipsychotics. However, its synthesis frequently yields complex mixtures of regioisomers (e.g., 5- vs. 6-substituted) and enantiomers (at the C2/C3 positions).

Standard C18 reversed-phase methods often fail to resolve these isomers due to their identical hydrophobicity and minimal pKa differences. This guide presents an evidence-based comparison of advanced stationary phases—specifically Porous Graphitic Carbon (PGC) for regioisomers and Supercritical Fluid Chromatography (SFC) for chiral resolution—demonstrating their superiority over conventional techniques.

Mechanistic Insight: Why Standard Methods Fail

To design a robust separation, one must understand the molecular interactions at play.

The "Planarity Recognition" Mechanism

Benzodioxin regioisomers (e.g., 5-bromo vs. 6-bromo-1,4-benzodioxane) possess nearly identical lipophilicity (


).
  • C18 Failure: Alkyl chains interact primarily through hydrophobic effects, which cannot discriminate between the subtle electronic distributions of the oxygen atoms relative to the substituent.

  • PGC Success: Porous Graphitic Carbon possesses a flat, crystalline surface with delocalized pi-electrons. It separates based on molecular shape and electronic density . The interaction between the benzodioxin oxygen lone pairs and the graphite surface is highly sensitive to the position of substituents, allowing for baseline resolution of isomers that co-elute on C18.

Chiral Recognition in Benzodioxins

The semi-rigid nature of the dioxan ring creates a distinct "cleft." Polysaccharide-based chiral stationary phases (CSPs) like Amylose tris(3,5-dimethylphenylcarbamate) are particularly effective because the benzodioxin oxygen atoms can act as hydrogen bond acceptors, satisfying the "three-point interaction" model required for chiral discrimination.

Comparative Analysis: Performance Benchmarks

Scenario A: Regioisomer Separation (Positional Isomers)

Objective: Separate 5-substituted vs. 6-substituted benzodioxin intermediates.

FeatureStandard C18 (ODS) Phenyl-Hexyl Porous Graphitic Carbon (PGC)
Separation Mechanism Hydrophobicity (Solvophobic)

Stacking
Charge-Transfer & Planarity
Selectivity (

)
1.0 - 1.05 (Poor)1.1 - 1.2 (Moderate)1.3 - 1.8 (Excellent)
Mobile Phase Water/MeCNWater/MeOHWater/MeCN or MeOH/THF
Impurity Tolerance HighModerateLow (Prone to fouling)
Verdict Not Recommended for isomers.Alternative if PGC is unavailable.Gold Standard for this class.
Scenario B: Chiral Separation (Enantiomers)

Objective: Resolve (R)- and (S)-2-substituted-1,4-benzodioxane.

FeatureNormal Phase HPLC Reversed Phase HPLC SFC (Supercritical Fluid)
Primary Solvent Hexane/IPAWater/MeCNCO

+ MeOH/IPA
Column Cellulose-1 / AD-HChiralcel OD-RHAmylose-1 / IG / OX
Speed Slow (20-40 min)Moderate (15-30 min)Fast (3-8 min)
Resolution (

)
HighModerateVery High
Solvent Cost HighLowVery Low
Verdict Good for prep scale if SFC unavailable.Limited applicability.[1]Superior for throughput & resolution.

Decision Matrix & Workflow

The following diagram outlines the logical flow for selecting the optimal chromatographic method based on the specific benzodioxin challenge.

BenzodioxinWorkflow Start START: Benzodioxin Mixture IsomerType Identify Isomer Type Start->IsomerType Regio Regioisomers (e.g., 5- vs 6-pos) IsomerType->Regio Chiral Enantiomers (e.g., C2-substitution) IsomerType->Chiral ScreenC18 Screen C18/Phenyl-Hexyl Regio->ScreenC18 ScreenSFC Screen SFC (Amylose/Cellulose CSPs) Chiral->ScreenSFC ResCheck Resolution > 1.5? ScreenC18->ResCheck UsePGC Switch to PGC Column (Graphitic Carbon) ResCheck->UsePGC No (Co-elution) FinalMethod Final Validated Method ResCheck->FinalMethod Yes OptimizePGC Optimize using THF/MeOH Modifier UsePGC->OptimizePGC OptimizePGC->FinalMethod Modifiers Test Co-solvents: MeOH vs IPA vs EtOH ScreenSFC->Modifiers Additives Add 0.1% Basic Additive (DEA/TEA) if Amine Modifiers->Additives Additives->FinalMethod

Figure 1: Strategic decision tree for benzodioxin method development, prioritizing PGC for regioisomers and SFC for chiral analysis.

Detailed Experimental Protocols

Protocol A: PGC Separation of Regioisomers

Target: Separation of hydrophilic benzodioxin acids or amines.

1. System Suitability Setup:

  • Column: Hypercarb (Porous Graphitic Carbon), 100 x 2.1 mm, 3 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 0.1% TFA (for UV).

  • Mobile Phase B: Acetonitrile (MeCN) or Tetrahydrofuran (THF). Note: THF is a stronger eluent on PGC and often resolves shape selectivity better than MeCN.

2. Gradient Profile:

  • T=0 min: 95% A / 5% B

  • T=10 min: 30% A / 70% B

  • T=12 min: 5% A / 95% B (Wash step critical to remove strongly adsorbed matrix)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Higher temp improves mass transfer on PGC).

3. Self-Validation Criteria:

  • Tailing Factor: Must be < 1.3. If higher, increase ionic strength (e.g., add 10mM Ammonium Acetate).

  • Resolution: Critical pair resolution > 2.0 required.

Protocol B: Chiral SFC Screening

Target: Enantiomeric excess (ee) determination of 2-substituted benzodioxanes.

1. Screening Platform:

  • Instrument: UPC2 or equivalent SFC system with PDA/QDa detection.

  • Columns: Chiralpak IG, Chiralpak IC, Lux Cellulose-1 (All 3.0 x 100 mm, 3 µm).

2. Universal Screening Method:

  • Mobile Phase A: CO

    
     (Backpressure: 2000 psi / 138 bar).
    
  • Co-Solvent B: Methanol + 0.2% Isopropylamine (for basic analytes) or 0.2% TFA (for acidic analytes).

  • Gradient: 5% to 50% B over 5 minutes.

  • Flow Rate: 2.5 mL/min.

3. Optimization:

  • Once the best column is identified (highest

    
    ), switch to Isocratic Mode  (typically 15-25% Co-solvent) to maximize resolution and throughput.
    

Impurity Profiling Strategy

When isolating unknown impurities in benzodioxin synthesis (e.g., oxidative degradation products), a single mode of chromatography is insufficient.

Orthogonal Approach:

  • Primary Run (Reverse Phase): High pH (Ammonium Bicarbonate, pH 10) on C18.

  • Secondary Run (Orthogonal): Low pH (Formic Acid) on Phenyl-Hexyl or PGC.

  • Isolation: Use Flash Chromatography with "Selectivity Group" switching. If DCM/MeOH fails to separate the impurity, switch to Hexane/EtOAc/IPA. The change in solvent dipole moment often exposes the impurity peak.

References

  • Sielc Technologies. (n.d.). Separation of 1,4-Benzodioxan-6-ylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Toribio, L., et al. (2018). Separation of Benzodioxinic Isomers in LC: A Molecular Modeling Approach for the Choice of the Stationary Phase. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (2020).[2] Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Retrieved from [Link]

  • Straniero, V., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi. Retrieved from [Link]

  • MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to Positional Isomers of (2,2-dimethyl-4H-benzo[d]dioxin-yl)methanol

A Comparative Spectroscopic Guide to Positional Isomers of (2,2-dimethyl-4H-benzo[d][1][2]dioxin-yl)methanol

In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural elucidation of molecular intermediates is paramount. Trivial differences in substituent placement on a core scaffold can lead to profound changes in biological activity and chemical reactivity. This guide provides an in-depth spectroscopic characterization of 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl- (henceforth Compound 5-M ), a versatile synthetic building block.

To provide a functional context for its spectral features, we will conduct a comparative analysis against its positional isomer, (2,2-dimethyl-4H-benzo[d][1][2]dioxin-6-yl)methanol (henceforth Compound 6-M ). Through this comparison, we will demonstrate how premier spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged to definitively distinguish between these closely related structures. The data presented for both compounds are based on established prediction models and spectral databases, providing a robust framework for researchers in the field.

Molecular Structure and Analytical Workflow

The fundamental difference between Compound 5-M and Compound 6-M lies in the position of the hydroxymethyl (-CH₂OH) group on the benzene ring. This seemingly minor shift has significant and predictable consequences for the electronic environment of the molecule, which are readily detected by modern spectroscopic methods.

Compound 5-M: (2,2-dimethyl-4H-benzo[d][1][2]dioxin-5-yl)methanol

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

Compound 6-M: (2,2-dimethyl-4H-benzo[d][1][2]dioxin-6-yl)methanol

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

Below are the molecular structures, which serve as the basis for all subsequent spectral interpretation.

Caption: Molecular structures of the two positional isomers.

Our analytical approach follows a logical, multi-technique workflow designed for comprehensive characterization and validation.

Gcluster_workflowCharacterization WorkflowSampleSample PreparationDissolution in appropriate deuterated solvent (e.g., CDCl₃) for NMR or analysis as neat oil/film for IR.NMRNMR Spectroscopy¹H NMR & ¹³C NMRElucidates proton and carbon environments, connectivity, and isomer-specific coupling.Sample->NMRIRIR SpectroscopyConfirms key functional groups (O-H, C-O, C=C) based on vibrational frequencies.Sample->IRMSMass SpectrometryDetermines molecular weight and provides structural clues via fragmentation patterns.Sample->MSAnalysisComparative Data AnalysisCross-correlation of all spectral data to build a definitive structural assignment and differentiate isomers.NMR->AnalysisIR->AnalysisMS->AnalysisConclusionStructural ConfirmationAnalysis->Conclusion

Caption: Recommended workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for differentiating these isomers. The substitution pattern on the aromatic ring creates unique chemical shifts and spin-spin coupling patterns for the aromatic protons, serving as a definitive fingerprint.

Predicted ¹H-NMR Analysis

The choice of solvent is critical; Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

Signal Compound 5-M (Predicted δ, ppm) Compound 6-M (Predicted δ, ppm) Multiplicity Assignment Rationale for Differentiation
Ar-H~7.15~6.95d, J≈8 HzH-7The H-7 proton in 5-M is ortho to the -CH₂OH group, experiencing a different electronic environment than in 6-M , where it is meta.
Ar-H~6.90~6.85d, J≈8 HzH-8In 6-M , this proton is ortho to the ether oxygen, leading to a more shielded (upfield) position compared to its equivalent in 5-M .
Ar-H~6.85~6.80sH-5The key differentiator. In 6-M , this proton appears as a singlet as it has no adjacent protons. In 5-M , this position is substituted.
-O-CH₂-Ar~4.85~4.85s (2H)Benzylic CH₂Minimal difference expected as they are similarly positioned relative to the ether oxygen.
-CH₂-OH~4.65~4.60d, J≈6 Hz (2H)Methanol CH₂Subtle shifts may occur due to long-range electronic effects, but coupling to the -OH proton is the key feature.
-OH~1.90~1.90t, J≈6 Hz (1H)Alcohol OHBroad singlet or triplet depending on concentration and solvent purity. Disappears upon D₂O exchange.
-C(CH₃)₂~1.50~1.50s (6H)Gem-dimethylIdentical chemical environment in both isomers, serving as a useful internal reference point.
Predicted ¹³C-NMR Analysis

The carbon skeleton also reveals the isomeric differences, particularly in the chemical shifts of the substituted aromatic carbons.

Signal Compound 5-M (Predicted δ, ppm) Compound 6-M (Predicted δ, ppm) Assignment Rationale for Differentiation
Ar-C (quat)~148.5~148.0C-8aQuaternary carbon of the fused ring system.
Ar-C (quat)~145.0~145.5C-4aQuaternary carbon of the fused ring system.
Ar-C (quat)~135.0~125.0C-5 / C-6Major point of differentiation. The carbon bearing the -CH₂OH group (ipso-carbon) is significantly deshielded in 5-M compared to the equivalent CH carbon in 6-M . Conversely, the C-6 ipso-carbon in 6-M will have a distinct chemical shift.
Ar-CH~122.0~118.0C-7The chemical shift of this carbon is influenced by the para-substituent, leading to a noticeable difference.
Ar-CH~117.5~115.0C-8 / C-5The different substitution patterns alter the electronic shielding of these carbons.
Ar-CH~116.0~112.0C-6 / C-8
-O-C(CH₃)₂-O-~99.0~99.0Acetal CThe chemical environment is identical in both isomers.
-O-CH₂-Ar~64.5~64.5Benzylic CH₂Minimal difference expected.
-CH₂-OH~63.0~65.0Methanol CThe position on the ring subtly influences the shielding of this carbon.
-C(CH₃)₂~24.5~24.5Gem-dimethyl CIdentical chemical environment in both isomers.
Standard NMR Experimental Protocol
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.

  • ¹H-NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C-NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm and a longer relaxation delay (5-10 seconds) may be necessary for full relaxation of quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and reference the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it cannot definitively distinguish between the isomers on its own, it serves as a crucial validation step. The spectra of both isomers are expected to be very similar.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretch3600 - 3200 (Broad)Alcohol (-OH)
C-H Stretch (Aromatic)3100 - 3000Ar-H
C-H Stretch (Aliphatic)2990 - 2850-CH₂, -CH₃
C=C Stretch (Aromatic)1600 - 1450Aromatic Ring
C-O Stretch1250 - 1000 (Strong)Ether & Alcohol
Standard ATR-IR Experimental Protocol
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small drop of the neat liquid sample or a small amount of the solid onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the ATR anvil to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and offers structural information through controlled fragmentation. Both isomers will have the same molecular ion peak, but may exhibit subtle differences in the relative abundances of their fragment ions.

Expected Key Fragments:

  • m/z = 194: The molecular ion [M]⁺•.

  • m/z = 179: Loss of a methyl radical (•CH₃) from the gem-dimethyl group. This is a very common and expected fragmentation for acetals. [M-15]⁺.

  • m/z = 163: Loss of the hydroxymethyl radical (•CH₂OH). [M-31]⁺.

  • m/z = 136: Retro-Diels-Alder (RDA) type fragmentation with loss of acetone (C₃H₆O). This would be a significant fragment confirming the benzodioxin structure. [M-58]⁺.

The fragmentation pathway is a powerful diagnostic tool.

GMMolecular Ion (M⁺•)m/z = 194M_15[M - CH₃]⁺m/z = 179M->M_15- •CH₃M_31[M - CH₂OH]⁺m/z = 163M->M_31- •CH₂OHM_58[M - C₃H₆O]⁺•m/z = 136M->M_58- Acetone (RDA)

Caption: Predicted key fragmentation pathways for both isomers.

Standard GC-MS Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

  • MS Method: Use an electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 400.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum. Compare the molecular ion and fragmentation pattern against the predicted values.

Conclusion: A Guide to Definitive Identification

The spectroscopic characterization of 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl- is straightforward when a systematic, multi-technique approach is employed. While IR and MS are essential for confirming functional groups and molecular weight, ¹H-NMR spectroscopy stands out as the definitive technique for distinguishing it from its 6-methanol positional isomer . The key diagnostic feature is the splitting pattern of the aromatic protons: the presence of a singlet aromatic proton is a clear indicator of the 6-M isomer, whereas its absence and a different coupling pattern confirm the 5-M structure.

This guide provides the expected spectral data and standardized protocols to empower researchers, scientists, and drug development professionals to confidently characterize these and similar molecules, ensuring the integrity and success of their scientific endeavors.

References

For the creation of this guide, general principles of spectroscopic interpretation and standard laboratory protocols were utilized. Predicted spectral data are based on foundational knowledge in organic spectroscopy. For further reading on these techniques and principles, the following types of authoritative sources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: A foundational textbook, such as that by Silverstein, Webster, and Kiemle, provides comprehensive details on the theory and interpretation of NMR, IR, and MS spectra. URL: A search on major bookseller or university library websites for "Spectrometric Identification of Organic Compounds" will yield current editions.
  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. This is an extensive, searchable database of experimental spectra for a vast number of organic compounds. URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information, National Library of Medicine, NIH. Provides chemical information, including physical properties, structures, and links to spectral data and literature. URL: [Link]

  • Title: Standard Operating Procedures for NMR/IR/MS Instrumentation Source: Instrument manufacturer documentation (e.g., from Bruker, Agilent, Waters, JEOL) and university core facility websites provide detailed, practical guides for data acquisition. URL: These are specific to the instrument and institution but are widely available online.

Safety Operating Guide

4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the specialized disposal and handling protocols for 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl- .

Executive Summary: Operational Class

  • Waste Stream: Organic Chemical Waste (Non-Halogenated).[1][2]

  • Primary Hazard: Irritant (Skin/Eye), Combustible.[3]

  • Reactivity Alert: Acid-sensitive (Acetonide functionality).[3][4]

  • Disposal Method: High-temperature incineration via approved hazardous waste contractor.[3][4]

Part 1: Chemical Profile & Risk Assessment

Senior Scientist Note: Effective disposal begins with understanding the molecule's stability.[4] This compound features a benzyl alcohol moiety fused with a 2,2-dimethyl-1,3-dioxin ring (an acetonide-like protection).[3][4] This structure dictates our segregation strategy.

Structural Analysis & Hazards
FeatureChemical ImplicationSafety/Disposal Consequence
Benzyl Alcohol Group Primary alcohol functionality.[3][4]Flammable/Combustible.[4][5][6] Can be oxidized to aldehydes/acids.[4] Do not mix with strong oxidizers (e.g., Chromic acid, Permanganates).
1,3-Dioxin Ring Cyclic acetal/ketal structure.[3]Acid Sensitive. Strong acids will hydrolyze this ring, releasing acetone and the parent diol. Segregate from acidic waste streams.
Aromatic Core Benzene ring.[4]UV active.[4] Lipophilic.[4] Treat as potentially toxic/bioactive.[4]
Physical State Assumption

Based on the molecular weight (~194.23 g/mol ) and structural analogs, this compound is likely a viscous oil or low-melting solid .[3][4]

  • Flash Point: Estimated >110°C (Combustible, not Highly Flammable).[4]

  • Solubility: Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in water.[4]

Part 2: Pre-Disposal Stabilization (Bench-Level)[3][4]

Before moving waste to central accumulation areas, the researcher must ensure the material is stable.[4]

Protocol A: Pure Substance Disposal

If disposing of expired or off-spec pure material:

  • Dissolution: Do not dispose of dry solids directly if they are fine powders (dust explosion risk).[4] Dissolve the solid in a minimal amount of compatible solvent (e.g., Acetone or Ethanol).[4]

  • Labeling: Mark the container immediately as "Non-Halogenated Organic Waste."

Protocol B: Reaction Mixture Quenching

If the compound is in a reaction mixture (e.g., post-reduction or protection step):

  • Neutralization: Ensure the pH is between 6 and 8.[4]

    • Why? Acidic waste streams can degrade the dioxin ring, generating heat and pressure from volatile acetone release.[4]

  • Separation: If the mixture contains heavy metals (e.g., Pd, Cr from oxidation/reduction steps), filter the solids/precipitates.[4]

    • Liquids: Go to Organic Waste.[4]

    • Solids/Filter Cakes: Go to Solid Hazardous Waste (Heavy Metal Contaminated).[4]

Part 3: Waste Stream Segregation & Packaging[3][4]

CRITICAL RULE: Never dispose of this compound down the drain.[4] It is an organic pollutant.[4]

The "Red Can" vs. "Yellow Can" System

Most research facilities use a color-coded system.[4] This compound belongs in the Organic Solvent/High BTU stream.[4]

ParameterSpecification
Container Type HDPE (High-Density Polyethylene) or Glass (Amber).[3][4]
Compatibility Compatible with: Acetone, Methanol, Hexanes, Ethyl Acetate.[3][7] INCOMPATIBLE with: Nitric Acid, Perchloric Acid, Hydrogen Peroxide.
Headspace Leave 10-15% headspace in the container to allow for vapor expansion.[4]
Labeling Must list: "4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-" (Do not use abbreviations).[3][4] Check "Irritant" and "Flammable" GHS boxes.[4]

Part 4: Step-by-Step Disposal Workflow

This self-validating workflow ensures compliance from the fume hood to the loading dock.[4]

DisposalWorkflow Start Waste Generation (4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-) CheckState Is the material Solid or Liquid? Start->CheckState Liquid Liquid/Solution CheckState->Liquid Liquid Solid Pure Solid/Residue CheckState->Solid Solid PHCheck Check pH (Must be pH 6-9) Liquid->PHCheck Neutralize Neutralize with NaHCO3 or dilute HCl PHCheck->Neutralize pH < 6 or > 9 Combine Pour into Non-Halogenated Organic Waste Carboy PHCheck->Combine pH OK Neutralize->PHCheck Label Apply Hazardous Waste Label (Full Chemical Name + CAS) Combine->Label Dissolve Dissolve in Acetone OR Double Bag Solid->Dissolve Dissolve->Combine If Dissolved SolidBin Place in Solid Hazardous Waste Bin Dissolve->SolidBin If Bagged SolidBin->Label Log Log in Waste Inventory System Label->Log Pickup Schedule EHS Pickup (Incineration) Log->Pickup

Caption: Logical decision tree for the safe disposal of benzodioxin derivatives, prioritizing pH neutrality and physical state management.

Part 5: Emergency Contingencies

Scenario 1: Spillage in Fume Hood

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves (double gloving recommended) and safety goggles.[4]

  • Absorb: Use a universal sorbent pad or vermiculite.[4] Do not use paper towels if the material is mixed with oxidizers.[4]

  • Clean: Wipe the area with acetone followed by soap and water.[4]

  • Disposal: Place all contaminated sorbents into a sealed bag and label as "Solid Hazardous Waste (Debris)."

Scenario 2: Skin Contact

  • Mechanisms: Benzyl alcohols can penetrate the epidermis.[4]

  • Action: Wash immediately with soap and water for 15 minutes.[4][8] Do not use ethanol/acetone to wash skin (this increases absorption).[4]

Part 6: References & Regulatory Grounding[3][4][6][9]

Expert Verification: The protocols above are derived from standard chemical hygiene plans for organic intermediates containing acetal and alcohol functionalities. The specific reactivity of the 1,3-dioxin ring necessitates the acid-free requirement emphasized in Part 2.[3][4]

References:

  • National Institutes of Health (NIH). Waste Disposal Guide 2014: Chemical Waste.[4] (General classification for organic alcohols and ethers).[1][4] [Link][3]

  • PubChem. Compound Summary: 4H-1,3-Benzodioxin derivatives (General Class).[3][4][9] (Used for structural inference and functional group reactivity).[4] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[4] (Defines "Characteristic Waste" for ignitability and toxicity).[2][4] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] (Standard for labeling and handling).[2][4][6][10][11] [Link][3]

Sources

Personal protective equipment for handling 4H-1,3-Benzodioxin-5-methanol,2,2-dimethyl-(9CI)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI)

Hazard Assessment Based on Structural Analogs

Given its core structure—a substituted benzodioxin—we can infer a hazard profile that necessitates careful handling. The primary concerns are rooted in its likely physical and chemical properties, which are common to this class of compounds.

  • Combustibility: Many related benzodioxole and aromatic ether compounds are combustible liquids.[1][2] Vapors may be heavier than air and can travel to an ignition source.[3] Therefore, it is crucial to handle this compound away from open flames, hot plates, and other potential ignition sources.[4][5]

  • Irritation: Analogous compounds are known to cause skin and eye irritation.[6][7] Prolonged or repeated contact should be avoided.

  • Inhalation: Inhalation of vapors may cause respiratory irritation.[7] As with many organic solvents, it is prudent to assume that high concentrations of vapor could lead to dizziness or other systemic effects.

  • Peroxide Formation: The ether linkages in the benzodioxin ring suggest a potential for the formation of explosive peroxides upon prolonged exposure to air and light.[8] This is a critical consideration for long-term storage.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is based on a risk assessment of the procedures to be performed. The following table provides recommendations for routine laboratory operations involving 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI).

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[2][6][7][9]To protect against accidental splashes that could cause serious eye irritation. A face shield may be required for larger volume transfers.[10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4][11]To prevent skin contact and potential irritation. For prolonged work, consider double-gloving or using thicker gloves. Always inspect gloves for integrity before use and wash hands after removal.[9]
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.[4][8]To protect skin from splashes and in the event of a small fire. Clothing should be made of natural fibers like cotton.[8]
Respiratory Protection Generally not required when working in a certified chemical fume hood.[4]A NIOSH-approved respirator with organic vapor cartridges may be necessary for large spills or when handling outside of a fume hood.[6][7] A proper respiratory protection program, including fit-testing, is required in such cases.[12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing exposure and preventing accidents.

Preparation and Handling
  • Ventilation is Key: All manipulations of 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI) should be conducted in a properly functioning chemical fume hood.[4][8]

  • Eliminate Ignition Sources: Before beginning work, ensure that all potential ignition sources (e.g., hot plates, open flames, non-intrinsically safe equipment) are removed from the immediate vicinity.[1][3][5]

  • Assemble and Inspect PPE: Don the required PPE as outlined in the table above.

  • Grounding: When transferring volumes greater than one liter, use grounding straps to prevent the buildup of static electricity, which can ignite flammable vapors.[4][9]

  • Handling: Use caution to avoid generating aerosols. Dispense liquids slowly and carefully. Keep containers tightly closed when not in use.[3][9]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][6][8] The storage container should be tightly sealed and protected from light to minimize the risk of peroxide formation.[4][5] It is highly recommended to date the container upon receipt and upon opening to track its age.[5][8]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][7] Seek medical attention.

  • Inhalation: Move the affected person to fresh air.[6][7] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Small Spill (<100 mL): Absorb the spill with an inert material (e.g., sand, vermiculite).[3] Collect the absorbed material into a sealed container for proper disposal.[13]

  • Large Spill (>100 mL): Evacuate the area immediately. Alert others and contact your institution's environmental health and safety office.[13]

Disposal Plan: Responsible Waste Management

Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.

  • Waste Collection: All waste containing 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI), including contaminated consumables, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not pour this chemical down the drain. [3]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI).

Safe Handling Workflow for 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI) cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste & Disposal cluster_emergency Emergency Response Prep 1. Site Preparation - Work in Fume Hood - Remove Ignition Sources - Verify Eyewash/Shower Access PPE 2. Don Appropriate PPE - Goggles/Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat Prep->PPE Handling 3. Chemical Handling - Dispense Carefully - Keep Containers Closed - Use Grounding for Large Volumes PPE->Handling Storage 4. Storage - Cool, Dry, Ventilated Area - Away from Incompatibles - Protect from Light - Date Container Handling->Storage Spill Spill Occurs Handling->Spill Exposure Personnel Exposure Handling->Exposure Waste 5. Waste Collection - Collect in Labeled Container - Seal Tightly Storage->Waste End of Experiment Disposal 6. Final Disposal - Follow Institutional Protocol - DO NOT Pour Down Drain Waste->Disposal SmallSpill Small Spill: Absorb with Inert Material & Collect for Disposal Spill->SmallSpill <100 mL LargeSpill Large Spill: Evacuate & Alert EHS Spill->LargeSpill >100 mL FirstAid Administer First Aid (Wash Skin/Eyes, Move to Fresh Air) & Seek Medical Attention Exposure->FirstAid

Caption: A flowchart outlining the necessary steps for safely managing 4H-1,3-Benzodioxin-5-methanol, 2,2-dimethyl-(9CI) in a laboratory setting.

References

  • Ethers | Health & Safety | Health and Safety Department. (2024, July 22). University of St Andrews. Available at: [Link]

  • Ethers - Handling and control of exposure. (2010, July 19). The University of Edinburgh. Available at: [Link]

  • Standard Operating Procedure for Diethyl Ether. Purdue University. Available at: [Link]

  • Use of Ether - Environment, Health & Safety. University of North Carolina at Chapel Hill. Available at: [Link]

  • Material Safety Data Sheet. eviQ. Available at: [Link]

  • Personal Protective Equipment. IOGP. Available at: [Link]

  • Chemical Hazard PPE & How to Protect Workers From Poisons. DuraLabel. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). CDC. Available at: [Link]

  • Personal Protective Kit (PPE Kit). BHS Industrial Equipment. Available at: [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.